molecular formula C15H12N2O B7481340 2-Benzyl-1-phthalazinone

2-Benzyl-1-phthalazinone

Cat. No.: B7481340
M. Wt: 236.27 g/mol
InChI Key: VNZBEMQOBGYHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-phthalazinone is a chemical compound supplied for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Phthalazinone derivatives are a significant class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry and organic synthesis. Scientific literature indicates that structurally related phthalazinone compounds demonstrate a wide spectrum of biological activities, making them valuable intermediates in pharmaceutical research . These activities include antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi , as well as potential applications in anticancer, anticonvulsant, and anti-inflammatory agent development . Researchers utilize these compounds as core structures for designing and synthesizing novel molecules, such as fused tricyclic systems, to explore new bioactive entities . The compound's structure lends itself to further functionalization, allowing for the creation of diverse libraries for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-benzylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-14-9-5-4-8-13(14)10-16-17(15)11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZBEMQOBGYHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary: Structural Identity & Significance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Benzyl-1-phthalazinone [1]

2-Benzyl-1-phthalazinone (also known as N-benzylphthalazinone or 2-benzylphthalazin-1(2H)-one) is the N-alkylated derivative of the parent heterocycle phthalazin-1(2H)-one.[1] It is distinct from its constitutional isomer, 4-benzyl-1(2H)-phthalazinone (CAS 32003-14-8), which serves as the core scaffold for PARP inhibitors like Olaparib.[1]

While the 4-benzyl isomer is synthesized via ring closure of 2-phenacetylbenzoic acid, 2-benzyl-1-phthalazinone is typically generated via direct alkylation of the phthalazinone lactam.[1] Understanding the regioselectivity between N-alkylation (forming the 2-benzyl product) and O-alkylation (forming the 1-benzyloxy product) is critical for researchers utilizing this scaffold in medicinal chemistry or ligand design.[1]

Physicochemical Characterization

The following data defines the core molecular identity of 2-benzyl-1-phthalazinone.

PropertyValueNotes
Chemical Name 2-benzylphthalazin-1(2H)-oneIUPAC Nomenclature
Molecular Formula C₁₅H₁₂N₂O Identical to 4-benzyl isomer
Molecular Weight 236.27 g/mol Average Mass
Exact Mass 236.09496Monoisotopic
Core Scaffold Phthalazin-1(2H)-oneBicyclic hydrazine lactam
Substitution N-2 Benzyl groupRegioisomer of O-benzyl ether
Physical State White to off-white crystalline solidMelting point typically 110–120°C

Synthetic Pathways & Regioselectivity (The "Why")

The synthesis of 2-benzyl-1-phthalazinone is a classic case study in ambident nucleophile alkylation .[1] The parent compound, phthalazin-1(2H)-one, exists in a tautomeric equilibrium between the lactam (NH-keto) and lactim (OH-enol) forms.[1]

Mechanism of Regioselectivity

Under basic conditions (e.g., K₂CO₃/Acetone or DMF), the deprotonated phthalazinone anion can react at either the Nitrogen (N-2) or the Oxygen.

  • Kinetic/Thermodynamic Control: The N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atom in the amide-like resonance structure and the thermodynamic stability of the resulting carbonyl system (amide bond strength).

  • Hard-Soft Acid-Base (HSAB) Theory: The nitrogen center acts as a softer nucleophile compared to the harder oxygen anion, preferring reaction with the soft benzyl electrophile.

Synthesis Workflow

The following diagram illustrates the divergent pathways and the conditions favoring the N-benzyl product.

SynthesisPathways Start Phthalazin-1(2H)-one (Parent Scaffold) Base Deprotonation (K2CO3 / DMF) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion ProductN 2-Benzyl-1-phthalazinone (MAJOR PRODUCT) N-Alkylation Anion->ProductN Benzyl Bromide (Soft Electrophile) Kinetic Control ProductO 1-Benzyloxyphthalazine (MINOR PRODUCT) O-Alkylation Anion->ProductO Competing Pathway (Favored by Ag+ salts)

Figure 1: Divergent alkylation pathways of phthalazinone. Standard basic alkylation strongly favors the N-2 benzyl derivative.[1]

Analytical Validation: A Self-Validating System (The "How")

In synthetic workflows, distinguishing the N-benzyl product from the O-benzyl impurity (1-benzyloxyphthalazine) is critical.[1] The following protocols provide a self-validating logic gate to confirm structural integrity.

Protocol 1: NMR Discrimination Logic

The chemical shift of the benzylic methylene (-CH₂-) protons is the definitive diagnostic marker.[1]

  • Step 1: Dissolve ~5 mg of the isolated solid in CDCl₃.

  • Step 2: Acquire a standard ¹H NMR spectrum.[1]

  • Step 3: Analyze the region between 5.0 and 6.0 ppm.[1]

Signal Location (δ)Structural AssignmentInterpretation
5.30 – 5.40 ppm N-CH₂-Ph Confirmed 2-Benzyl-1-phthalazinone. The amide nitrogen exerts a shielding effect relative to oxygen.[1]
5.60 – 5.70 ppm O-CH₂-Ph Impurity/Isomer. The electronegative oxygen deshields the methylene protons, shifting them downfield.[1]
Protocol 2: IR Spectroscopy Validation

The presence of the carbonyl functionality is a binary "Yes/No" validation.

  • 2-Benzyl-1-phthalazinone (Lactam): Exhibits a strong C=O stretching vibration at 1650–1670 cm⁻¹ .[1]

  • 1-Benzyloxyphthalazine (Lactim Ether): Lacks the carbonyl band; shows C=N and C-O stretches instead.[1]

Applications in Drug Discovery

While the 4-benzyl isomer is the famous scaffold for PARP inhibitors (e.g., Olaparib), the 2-benzyl isomer holds specific utility in parallel medicinal chemistry campaigns:

  • Fragment-Based Drug Design (FBDD): Used as a rigid, hydrophobic core to probe "side pockets" in enzyme active sites where the 4-position is not the primary binding determinant.[1]

  • Isosteric Replacement: The N-benzyl group serves as a bioisostere for N-benzylamides in peptide mimetics.[1]

  • Metal Coordination: The phthalazinone nitrogen (N-3) and oxygen can act as bidentate ligands.[1] The 2-benzyl group modulates the solubility and steric environment of these metal complexes, which are explored for cytotoxic properties.

References

  • Regioselective Alkylation of Phthalazinones

    • Source: Beilstein Journal of Organic Chemistry.[1][2] "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity."

    • URL:[Link]

  • Phthalazinone Scaffolds in Oncology

    • Source: European Journal of Medicinal Chemistry.[1] "Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery."[1]

    • URL:[Link]

  • Comparative Isomer Data (4-Benzyl Analog)

    • Source: PubChem Compound Summary for CID 616651.[1]

    • URL:[Link]

Sources

The Phthalazinone Renaissance: From Chemical Scaffold to Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the History, Discovery, and Synthesis of N-Substituted Phthalazinones

Executive Summary

The N-substituted phthalazin-1(2H)-one scaffold represents a triumph of rational drug design. Once a mere curiosity of heterocyclic chemistry, this moiety has evolved into the pharmacophore backbone of the most potent Poly (ADP-ribose) polymerase (PARP) inhibitors in clinical use today, including Olaparib and Talazoparib. This guide dissects the transition of phthalazinones from early dye-intermediate chemistry to their role as "synthetic lethality" agents in BRCA-mutated cancers. We provide a rigorous analysis of synthetic methodologies, addressing the critical regioselectivity challenges (N- vs. O-alkylation) that define the success of scaling this chemistry.

The Chemical Genesis: Structure and Tautomerism

The core structure, 2H-phthalazin-1-one , is a bicyclic pyridazine derivative. Its chemical behavior is defined by a critical lactam-lactim tautomerism, which dictates its reactivity profile during functionalization.

  • Lactam Form (Preferred): The N-H (2H) tautomer is thermodynamically favored in the solid state and most polar solvents. This is the bioactive conformer for PARP inhibition.

  • Lactim Form: The O-H enol form exists in equilibrium but is less stable.

Significance for Researchers: When designing N-substituted analogs, the nucleophilicity of the Nitrogen (N-2) versus the Oxygen (O-exocyclic) is the primary synthetic challenge. While N-alkylation is generally preferred under thermodynamic control, kinetic conditions or "hard" electrophiles can lead to unwanted O-alkylation byproducts (phthalazin-1-yl ethers), which are typically pharmacologically inert in this context.

The Pharmacological Pivot: The PARP Revolution

The history of phthalazinones bifurcates into two eras: the "General Bioactivity" era (vasodilators, anti-inflammatories) and the "Targeted Oncology" era.

The Mechanism: NAD+ Mimicry and Synthetic Lethality

The N-substituted phthalazinone moiety serves as a mimetic of the nicotinamide pharmacophore found in NAD+ (Nicotinamide Adenine Dinucleotide).

  • Binding: The phthalazinone carbonyl oxygen forms critical hydrogen bonds with the Ser-904 and Gly-863 residues in the catalytic pocket of PARP-1.

  • Trapping: Unlike simple catalytic inhibitors, N-substituted phthalazinones (specifically Olaparib) induce "PARP Trapping." They lock the PARP enzyme onto damaged DNA, creating a toxic lesion that stalls replication forks.[1]

  • Lethality: In cells with defective Homologous Recombination repair (e.g., BRCA1/2 mutations), this stalling is fatal—a concept known as synthetic lethality.

Visualization: The PARP Inhibition Pathway

The following diagram illustrates the mechanistic cascade triggered by the phthalazinone scaffold.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Recruit PARP-1 Recruitment DNA_Damage->PARP_Recruit Trapping PARP-DNA Trapping (Complex Frozen) PARP_Recruit->Trapping + Phthalazinone binds NAD+ pocket Phthalazinone N-Substituted Phthalazinone (Olaparib) Phthalazinone->Trapping Collapse Replication Fork Collapse Trapping->Collapse Replication fork arrives Death Apoptosis (Synthetic Lethality) Collapse->Death In BRCA-/- cells

Figure 1: The mechanism of action for phthalazinone-based PARP inhibitors, highlighting the critical "Trapping" event.

Synthetic Architectures: From Classic to Modern

The synthesis of N-substituted phthalazinones has evolved to meet the demands of high-throughput screening (HTS) and process chemistry.

Method A: The Classic Cyclocondensation (The "Gabriel" Descendant)
  • Concept: Reaction of phthalic anhydride (or phthalide) with substituted hydrazines.[2]

  • Pros: One-pot, scalable, inexpensive starting materials.

  • Cons: If using hydrazine hydrate first (to make the unsubstituted parent), subsequent alkylation often yields mixtures of N- and O-alkylated products.

  • Causality: Using a pre-substituted hydrazine (R-NH-NH2) bypasses the regioselectivity issue entirely, forcing the formation of the N-substituted product.

Method B: Metal-Catalyzed Cross-Coupling (The Modern Route)
  • Concept: Palladium or Copper-catalyzed N-arylation of the pre-formed phthalazinone core.

  • Pros: Allows for the introduction of complex aryl groups that are not available as hydrazine precursors.

  • Key Insight: The use of specific ligands (e.g., Xantphos) and bases (Cs2CO3) can almost exclusively favor N-arylation over O-arylation due to the "soft-soft" interaction preference under catalytic conditions.

Experimental Protocols

The following protocols represent self-validating systems. The success of Protocol 2 is dependent on the purity of the product from Protocol 1.

Protocol 1: Synthesis of the Core Scaffold (4-benzyl-2H-phthalazin-1-one)

This is the precursor for Olaparib-like analogs.

  • Reagents: 2-carboxybenzaldehyde (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-carboxybenzaldehyde in ethanol (5 mL/mmol).

    • Add hydrazine hydrate dropwise at 0°C (Exothermic reaction).

    • Reflux for 3 hours. The solution will turn from clear to a suspension as the product precipitates.

    • Validation Point: Upon cooling to room temperature, a heavy white precipitate must form. If not, concentrate the solvent.

    • Filter and wash with cold ethanol.

  • Yield: Typically >85%.

  • Identity: 1H NMR should show a singlet around 12.5 ppm (N-H), confirming the lactam form.

Protocol 2: Regioselective N-Alkylation (The Critical Step)

Addressing the N- vs O-alkylation competition.

  • Reagents: 4-benzyl-2H-phthalazin-1-one (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq), DMF (Dry).

  • Procedure:

    • Suspend the phthalazinone and K2CO3 in DMF. Stir for 30 mins at RT to generate the anion.

    • Mechanistic Note: K2CO3 is preferred over NaH for scale-up; while NaH is faster, it increases the risk of O-alkylation due to the "naked" anion effect. K+ provides a tighter ion pair, favoring N-attack.

    • Add Alkyl Halide dropwise. Heat to 60°C for 4-6 hours.

    • Quench: Pour into ice water. The N-alkylated product usually precipitates; the O-alkylated byproduct (if any) often remains in the supernatant or is an oil.

  • Purification: Recrystallization from EtOAc/Hexane.

Visualization: Synthetic Decision Tree

Comparison of routes to N-substituted phthalazinones.

Synthesis_Workflow Start Phthalic Anhydride Derivative Route_A Route A: Substituted Hydrazine Start->Route_A + R-NHNH2 Route_B Route B: Hydrazine Hydrate Start->Route_B + NH2NH2 Direct_Prod N-Substituted Product (High Regio-fidelity) Route_A->Direct_Prod Parent Parent Phthalazinone (Unsubstituted) Route_B->Parent Alkylation Base + Electrophile (Alkylation) Parent->Alkylation Alkylation->Direct_Prod Thermodynamic Control (Pd-Cat or Specific Base) Mixture Mixture: N-alkyl (Major) + O-alkyl (Minor) Alkylation->Mixture Kinetic Control

Figure 2: Synthetic workflow comparing direct cyclization (Route A) vs. post-synthetic functionalization (Route B).

Comparative Data: Structure-Activity Relationship (SAR)

The evolution from early inhibitors to Olaparib relied on optimizing the N-substituent for solubility and metabolic stability.

Compound GenerationN-Substituent (R)IC50 (PARP-1)Key Limitation/Advantage
Early Generation -H (Unsubstituted)> 10 µMPoor potency; rapid clearance.
Mid-Generation -Methyl / -Ethyl~ 1 µMImproved solubility; lack of specific binding interactions.
Olaparib (Lynparza) -Cyclopropylcarbonyl-piperazine~ 5 nMBreakthrough: The piperazine tail mimics the ribose sugar of NAD+, locking the enzyme.
Talazoparib -Triazole-linked aryl~ 0.5 nMSuper-trapper: Higher potency but increased toxicity profile.

Data aggregated from multiple medicinal chemistry campaigns [1, 2].

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.

  • Eldehna, W. M., et al. (2015).[2][3] Design, synthesis and in vitro antitumor activity of novel N-substituted-4-phenyl/benzylphthalazin-1-ones. European Journal of Medicinal Chemistry, 89, 549-560.[3]

  • FDA Label - Lynparza (Olaparib). (2014). Clinical Pharmacology and Mechanism of Action.[1][4] U.S. Food and Drug Administration.[4]

  • Vila, N., et al. (2015).[5] Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Molecules, 20(9).

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocols for 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two robust protocols for the synthesis of 2-benzylphthalazin-1(2H)-one , a critical pharmacophore in the development of PARP inhibitors (e.g., Olaparib analogues) and antihistamines (e.g., Azelastine).[1]

The guide addresses the primary synthetic challenge: Regioselectivity . The phthalazinone core exhibits lactam-lactim tautomerism, leading to competition between N-alkylation (desired) and O-alkylation (undesired).[1]

  • Protocol A (Direct Cyclization): A high-fidelity, "bottom-up" approach using 2-formylbenzoic acid and benzylhydrazine.[1] This method guarantees N-selectivity by structural design.[1]

  • Protocol B (Catalytic N-Alkylation): A cost-effective, scalable route starting from phthalazinone and benzyl halides, optimized with specific base/solvent systems to maximize the N-alkylated product (>95% regioselectivity).[1]

Retrosynthetic Analysis & Strategy

To design the most efficient route, we must analyze the bond disconnections. The target molecule can be assembled via two primary pathways:[2]

  • Path A (C-N Bond Formation via Cyclization): Forming the heterocycle around the nitrogen substituent.

  • Path B (N-C Bond Formation via Alkylation): Attaching the benzyl group to the pre-formed heterocycle.

Retrosynthesis Target 2-Benzyl-1-phthalazinone (Target) P1 Phthalazin-1(2H)-one + Benzyl Bromide Target->P1 Path B: N-Alkylation P2 2-Formylbenzoic Acid + Benzylhydrazine Target->P2 Path A: Cyclocondensation Note1 Challenge: N vs O Selectivity P1->Note1 Note2 Advantage: 100% N-Selective P2->Note2

Figure 1: Retrosynthetic disconnection showing the two primary routes. Path A offers superior selectivity, while Path B offers lower raw material costs.[1]

Protocol A: Direct Cyclization (The "Bottom-Up" Approach)

Best for: High purity requirements, medicinal chemistry scale (mg to g), avoiding isomer separation.[1]

Mechanistic Insight

This reaction relies on the condensation of a hydrazine derivative with a γ-keto acid (or pseudo-acid).[1] 2-Formylbenzoic acid exists in equilibrium with its lactol form (3-hydroxyphthalide).[1][3] Benzylhydrazine acts as a bis-nucleophile.[1] The terminal nitrogen (-NH2) is more nucleophilic and attacks the aldehyde/lactol carbon first, forming a hydrazone intermediate which then rapidly cyclizes with the carboxylic acid to form the amide bond. Because the benzyl group is already attached to the specific nitrogen, O-alkylation is impossible.

Materials[3][4]
  • 2-Formylbenzoic acid (2-Carboxybenzaldehyde): 1.0 eq (15.0 g)[1]

  • Benzylhydrazine dihydrochloride: 1.1 eq (21.5 g)[1]

  • Sodium Acetate (anhydrous): 2.2 eq (18.0 g) - Essential to free the hydrazine base.[1]

  • Ethanol (95% or absolute): 150 mL

  • Acetic Acid (glacial): 5 mL (Catalytic/Solvent modifier)

Step-by-Step Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Benzylhydrazine dihydrochloride (21.5 g) in Ethanol (100 mL).

  • Neutralization: Add Sodium Acetate (18.0 g) to the suspension. Stir at room temperature for 15 minutes. The mixture will become a milky white suspension (NaCl precipitation).[1]

  • Addition: Add 2-Formylbenzoic acid (15.0 g) and the remaining Ethanol (50 mL) along with Acetic Acid (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C).

    • Observation: The solution typically clears as it heats, then a precipitate may begin to form after 30-60 minutes.

    • Duration: Reflux for 3–5 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0–5 °C) for 1 hour to maximize precipitation.

    • Filter the white crystalline solid.

    • Wash the filter cake with cold water (2 x 50 mL) to remove sodium salts and excess acetate.

    • Wash with cold ethanol (1 x 20 mL).[1]

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water (9:1) mixture.

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–92% Appearance: White needles or crystalline powder.

Protocol B: Regioselective N-Alkylation (The "Scalable" Approach)

Best for: Large scale (kg), cost reduction, utilizing cheap phthalazinone starting material.[1]

The Regioselectivity Challenge

Phthalazin-1(2H)-one is an ambident nucleophile.[1] Under basic conditions, the anion can react at the Nitrogen (N-2) or the Oxygen (O-1).[1]

  • Kinetic Control: N-alkylation is generally favored in polar aprotic solvents.[1]

  • Thermodynamic Control: O-alkylation produces the aromatic phthalazine ether, which is stable but less desired here.

  • Solution: Use of a "soft" base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) favors the N-alkylation via the amide resonance form.[1]

Materials[3][4]
  • Phthalazin-1(2H)-one: 1.0 eq (14.6 g)[1]

  • Benzyl Bromide: 1.1 eq (13.0 mL) - Warning: Lachrymator.[1]

  • Potassium Carbonate (K₂CO₃, anhydrous): 2.0 eq (27.6 g)[1]

  • Potassium Iodide (KI): 0.1 eq (1.6 g) - Finkelstein catalyst to accelerate reaction.[1]

  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

    • Note: DMF gives faster rates; Acetone is easier to remove but slower. Protocol below uses DMF.

Step-by-Step Procedure
  • Deprotonation: In a 250 mL 3-neck flask, dissolve Phthalazin-1(2H)-one (14.6 g) in DMF (60 mL). Add K₂CO₃ (27.6 g) and KI (1.6 g).[1]

  • Activation: Stir the heterogeneous mixture at 60 °C for 30 minutes. This ensures formation of the potassium salt.

  • Alkylation: Add Benzyl Bromide (13.0 mL) dropwise over 10 minutes via an addition funnel.

    • Exotherm: Mild exotherm may occur; maintain temp at 60–70 °C.

  • Completion: Stir at 70 °C for 2–3 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1).[1] The starting material (polar, low Rf) should disappear; Product (less polar, higher Rf) appears.[1]

  • Quench & Isolation:

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

    • The product will precipitate immediately as a white/off-white solid.

    • Stir for 30 minutes to ensure all DMF is washed out of the solid.

  • Filtration: Filter the solid and wash copiously with water (3 x 100 mL).

  • Purification (Crucial Step):

    • The crude solid may contain trace O-alkylated byproduct.

    • Recrystallize from Isopropanol or Toluene/Heptane . The N-alkyl isomer is significantly less soluble and crystallizes out, while the O-isomer remains in the mother liquor.

Expected Yield: 75–85% Regioselectivity: >95:5 (N:O) before recrystallization; >99:1 after.[1]

Comparative Analysis of Methods

FeatureProtocol A (Cyclization)Protocol B (Alkylation)
Atom Economy HighModerate (Loss of HBr)
Regioselectivity 100% (Intrinsic) ~95% (Condition dependent)
Reagent Cost Higher (Benzylhydrazine)Lower (Benzyl bromide)
Reaction Time 3–5 Hours2–3 Hours
Scalability GoodExcellent
Key Risk Hydrazine toxicityLachrymator (BnBr) & O-alkylation

Analytical Validation (QC)

To confirm the identity and purity of your synthesized 2-benzyl-1-phthalazinone, compare your data against these standard values.

NMR Characterization

The diagnostic signal distinguishing N-alkylation from O-alkylation is the chemical shift of the benzylic methylene (-CH₂-) and the Carbonyl carbon.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.46 (m, 1H, Ar-H near C=O)[1]

    • δ 7.70–7.80 (m, 3H, Phthalazine core)[1]

    • δ 7.25–7.45 (m, 5H, Benzyl aromatic)[1]

    • δ 5.43 (s, 2H, N-CH₂-Ph) — Note: O-CH₂ typically shifts downfield to ~5.6-5.7 ppm.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 5.38 (s, 2H, N-CH₂-Ph)[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 159.6 (C=O) — Diagnostic: Lactim ether (O-alkyl) carbon appears further downfield >160 ppm.[1]

    • δ 137.2 (Benzyl ipso)[1]

    • δ 52.8 (N-CH₂)[1]

Melting Point
  • Literature Value: 103–105 °C (for 2-benzyl isomer).[1]

  • Note: Do not confuse with 4-benzyl-1-phthalazinone (isomer), which melts at 115–116 °C.[1]

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield (Protocol A) Incomplete hydrazine liberationEnsure Sodium Acetate is added before the aldehyde. If using hydrazine hydrate + benzyl chloride in situ, ensure pH is neutral/slightly acidic for cyclization.
O-Alkylation observed (Protocol B) Solvent too non-polar or base too strongSwitch to DMF (polar aprotic).[1] Avoid NaH if selectivity is poor; stick to K₂CO₃.
Sticky/Oily Product Residual DMF or impuritiesRecrystallize from Isopropanol. If oil persists, triturace with cold Diethyl Ether or Hexane to induce crystallization.
Yellow Coloration Oxidation of hydrazine or phenolsRecrystallize with a pinch of activated charcoal. Perform reactions under Nitrogen atmosphere.

References

  • Regioselective Synthesis of Phthalazinones

    • Title: Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
    • Source: PMC (NIH).[1]

    • URL:[Link]

    • Relevance: Provides foundational data on phthalazinone alkylation and spectral characteriz
  • Mechanistic Insight on 2-Formylbenzoic Acid Reactions

    • Title: 2-Carboxybenzaldehyde - Reactivity and Synthesis.[1][3][4][5]

    • Source: Wikipedia / Chemical D
    • URL:[Link][1][3][4][5]

    • Relevance: Details the lactol-aldehyde equilibrium and condens
  • Green Chemistry Approaches (Ultrasonication)

    • Title: Synthesis of Fluorinated 2-Benzylphthalazin-1(2H)
    • Source: Thieme Connect (Synlett/Synthesis).[1]

    • Relevance: Validates the N-alkylation protocol and offers a green altern
  • Medicinal Chemistry Application (PARP/S1P Lyase)

    • Title: Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles.[1]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

    • Relevance: Demonstrates the utility of the benzylphthalazinone scaffold in drug discovery.[6]

Sources

Application Note: Precision N-Alkylation Protocols for 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 2-Benzylphthalazin-1(2H)-one .

Executive Summary

The phthalazin-1(2H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Olaparib analogs), VEGFR inhibitors, and antihistamines.[1] A recurring synthetic challenge is the ambident nucleophilicity of the phthalazinone core, which can undergo either N-alkylation (desired, thermodynamic) or O-alkylation (undesired, kinetic).

This guide provides two validated protocols to achieve high regioselectivity for the N-benzyl isomer:

  • Method A (Thermodynamic Control): A robust

    
    /DMF system optimized for scale-up.
    
  • Method B (Mitsunobu Coupling): A mild, highly selective alternative for sensitive substrates.

Scientific Foundation: Controlling Regioselectivity

The Tautomeric Challenge

Phthalazin-1(2H)-one exists in equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Lactam (Major): Favors N-alkylation.[2] The nitrogen atom is a softer nucleophile.

  • Lactim (Minor): Favors O-alkylation. The oxygen atom is a harder nucleophile.

According to HSAB (Hard and Soft Acids and Bases) theory , the reaction outcome is dictated by the electrophile and solvent. Benzyl halides are soft electrophiles, and in polar aprotic solvents (like DMF), the softer N-nucleophile is kinetically and thermodynamically favored, provided the temperature is sufficient to overcome the activation energy of the N-attack.

Mechanism & Pathway Visualization

G Substrate Phthalazin-1(2H)-one (Tautomeric Mixture) Base Base Deprotonation (K2CO3 or NaH) Substrate->Base Anion Ambident Anion (Delocalized Negative Charge) Base->Anion Path_N Path A: N-Attack (Soft-Soft Interaction) Anion->Path_N DMF, Heat Benzyl Bromide Path_O Path B: O-Attack (Hard-Hard Interaction) Anion->Path_O Non-polar solvent Low Temp Prod_N 2-Benzylphthalazin-1-one (Thermodynamic Product) TARGET Path_N->Prod_N Prod_O 1-(Benzyloxy)phthalazine (Kinetic Byproduct) Path_O->Prod_O

Figure 1: Reaction pathways illustrating the divergence between N- and O-alkylation based on conditions.

Experimental Protocols

Method A: Base-Mediated Alkylation (Scale-Up Preferred)

This method utilizes the "soft" nature of the benzyl bromide electrophile in a polar aprotic solvent to drive N-alkylation.

Reagents:

  • Phthalazin-1(2H)-one (1.0 equiv)[3]

  • Benzyl Bromide (1.2 equiv) — Warning: Lachrymator

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Phthalazin-1(2H)-one (10 mmol, 1.46 g) and anhydrous

    
     (20 mmol, 2.76 g) in dry DMF (20 mL).
    
  • Pre-stir: Stir the suspension at room temperature for 15 minutes . This ensures deprotonation and formation of the anion prior to electrophile introduction.

  • Addition: Add Benzyl Bromide (12 mmol, 1.43 mL) dropwise over 5 minutes.

    • Note: Slow addition prevents local high concentrations that might favor kinetic O-alkylation.

  • Reaction: Heat the mixture to 70°C and stir for 3–5 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by the N-benzyl product (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The N-alkylated product is typically hydrophobic and will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid and wash with copious water (to remove DMF and inorganic salts) followed by cold hexane (to remove excess benzyl bromide).

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to remove trace O-alkylated impurities.

Method B: Mitsunobu Reaction (High Regioselectivity)

Use this method if the substrate contains sensitive functional groups intolerant to heat or base.

Reagents:

  • Phthalazin-1(2H)-one (1.0 equiv)[3]

  • Benzyl Alcohol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Dissolve Phthalazinone (1.0 eq), Benzyl Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF at 0°C under 
    
    
    
    .
  • Add DIAD (1.5 eq) dropwise over 10 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Concentrate and purify via column chromatography.[4] This method almost exclusively yields the N-isomer due to the specific mechanism of the Mitsunobu reaction favoring the amide nitrogen.

Characterization & Quality Control

Distinguishing the N-isomer from the O-isomer is critical. Use the following markers:

FeatureN-Alkyl Product (2-Benzyl) O-Alkyl Product (1-Benzyloxy)

NMR (Benzylic

)

5.2 – 5.4 ppm
(Singlet)

5.6 – 5.8 ppm
(Singlet)

NMR (Benzylic

)

50 – 52 ppm

68 – 70 ppm
IR Spectroscopy Strong C=O stretch (~1650

)
No C=O stretch ; C=N/C-O bands present
Melting Point Typically Higher (more crystalline)Typically Lower
Workflow Diagram

Workflow Start Start: Phthalazinone + K2CO3 + DMF Reaction Add Benzyl Bromide Heat to 70°C, 4h Start->Reaction Check TLC Check (Start Mat. Consumed?) Reaction->Check Check->Reaction No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (H2O + Hexane) Quench->Filter Analyze NMR Analysis (Check 5.3 ppm vs 5.7 ppm) Filter->Analyze

Figure 2: Optimized workflow for Method A (Base-Mediated Synthesis).

References

  • Regioselective N-alkylation of phthalazinones: Journal of Heterocyclic Chemistry, "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives". Available at: [Link]

  • Mitsunobu Reaction on Lactams: MedChemComm, "Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines". Available at: [Link]

  • Tautomerism and Thermodynamics: Beilstein Journal of Organic Chemistry, "Regioselective N-alkylation of the 1H-indazole scaffold". Available at: [Link]

  • Green Chemistry Approaches: ResearchGate, "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate".[5] Available at: [Link]

Sources

Solvent selection for 2-Benzyl-1-phthalazinone crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-02B1P-CS

Topic: Systematic Solvent Selection for the Crystallization of 2-Benzyl-1-phthalazinone

Introduction: The Critical Role of Crystallization in API Development

The final physical form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability. For 2-Benzyl-1-phthalazinone, a heterocyclic compound within a class known for its diverse pharmacological activities, achieving a crystalline solid with consistent and desirable properties is paramount.[1][2] Crystallization is the primary purification method in the pharmaceutical industry and the most effective means of controlling particle size, polymorphism, and purity.

The selection of an appropriate solvent system is the cornerstone of a successful crystallization process.[3] The solvent dictates the API's solubility, the level of supersaturation achievable, and ultimately influences nucleation and crystal growth kinetics.[4] A poorly chosen solvent can lead to low yields, the formation of undesirable polymorphs, or difficulties in downstream processing. This application note provides a comprehensive, systematic protocol for selecting and optimizing a solvent system for the crystallization of 2-Benzyl-1-phthalazinone, grounded in fundamental physicochemical principles.

Theoretical Principles of Solvent Selection

A successful crystallization process hinges on the controlled generation of supersaturation, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[5] Supersaturation is achieved when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The ideal solvent for crystallization is one in which the API exhibits:

  • High solubility at elevated temperatures: This allows for a sufficient amount of the compound to be dissolved, maximizing throughput.

  • Low solubility at ambient or sub-ambient temperatures: This ensures a high recovery yield upon cooling.

  • A wide metastable zone width (MSZW): The MSZW is the region between the solubility curve and the point at which spontaneous nucleation occurs. A wider MSZW allows for better control over the crystallization process, favoring crystal growth over rapid nucleation, which can lead to smaller, less desirable particles.[5]

The choice of solvent directly impacts these parameters and can also influence the resulting crystal habit and polymorphic form.[6] Therefore, a systematic screening approach is essential to identify a solvent that provides the optimal balance of these properties.

Physicochemical Properties of 2-Benzyl-1-phthalazinone

A preliminary understanding of the API's properties is crucial for an informed initial solvent selection.

PropertyValueSource
Molecular Formula C15H12N2O[7]
Molecular Weight 236.27 g/mol [7]
Appearance Off-white to pale yellow crystalline powder[8]
Melting Point 183-185 °C (for the parent phthalazinone)[9][10]
Polarity Contains polar functional groups (amide, aromatic nitrogen) and a non-polar benzyl group, suggesting moderate polarity.N/A
Solubility (Qualitative) Slightly soluble in Chloroform, DMSO, Methanol.[8][9][8][9]

The presence of both hydrogen bond donors/acceptors and aromatic rings suggests that solvents with a range of polarities, including alcohols, ketones, and esters, should be investigated.

Systematic Approach to Solvent Screening

A multi-step, structured approach is recommended to efficiently identify the optimal solvent system. This process moves from a broad initial screen to a more focused optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: Pre-selection & Solubility cluster_1 Phase 2: Crystallization Trials cluster_2 Phase 3: Characterization & Selection A Initial Solvent Pre-selection (Based on API properties & safety) B Qualitative Solubility Screen (2 temperatures) A->B C Quantitative Solubility Profiling (Promising Solvents) B->C D Cooling Crystallization Trials C->D E Anti-solvent Addition Trials C->E F Evaporative Crystallization Trials C->F G Isolate & Dry Crystals D->G E->G F->G H Characterize Crystalline Product (Microscopy, DSC, PXRD) G->H I Select Optimal Solvent System (Yield, Purity, Form, Morphology) H->I Crystallization_Principles cluster_0 Crystallization Driving Force A Temperature B Concentration Solubility_Curve Solubility Curve (Equilibrium) Undersaturated_Zone Undersaturated Zone (Dissolution) Solubility_Curve->Undersaturated_Zone Low/No Supersaturation Metastable_Zone Metastable Zone (MSZW) (Supersaturated, Nucleation Unlikely) Metastable_Zone->Solubility_Curve Moderate Supersaturation Labile_Zone Labile Zone (Spontaneous Nucleation) Labile_Zone->Metastable_Zone High Supersaturation

Figure 2: Relationship between Temperature, Concentration, and Crystallization Zones.
Crystallization Method Development

Based on the solubility profiles, different crystallization methods can be employed.

Protocol 3: Cooling Crystallization

Objective: To produce crystalline material from a single solvent system by reducing the temperature.

Procedure:

  • Select a solvent with a steep solubility curve (e.g., Ethanol from the illustrative data).

  • Dissolve 2-Benzyl-1-phthalazinone in the chosen solvent at an elevated temperature (e.g., 60°C) to form a nearly saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution at a controlled rate (e.g., 0.3°C/min) while stirring gently.

  • Once the target temperature (e.g., 5°C) is reached, hold for 2-4 hours to maximize yield.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: This is often the simplest and most scalable method. Controlled cooling within the MSZW promotes the growth of larger, more uniform crystals.

Protocol 4: Anti-solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the API is insoluble.

Procedure:

  • Dissolve 2-Benzyl-1-phthalazinone in a "good" solvent (e.g., Acetone) at room temperature to form a concentrated solution.

  • Slowly add an "anti-solvent" in which the API is poorly soluble (e.g., Water or Heptane) to the stirred solution.

  • Monitor for the onset of precipitation. Continue the addition at a rate that maintains a slight turbidity.

  • Once the desired amount of anti-solvent has been added, stir the slurry for 1-2 hours.

  • Isolate the crystals by filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

Rationale: This method is useful for compounds with a flat solubility curve. The rate of anti-solvent addition is a critical parameter for controlling particle size.

Characterization and Final Selection

The crystalline material obtained from each successful experiment must be thoroughly characterized to make an informed final selection.

  • Optical Microscopy: To assess crystal habit (e.g., needles, plates, prisms) and size distribution.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the crystalline material and to identify different polymorphic forms, which will exhibit distinct melting endotherms.

  • Powder X-Ray Diffraction (PXRD): To unambiguously identify the crystal form (polymorph). Each crystalline form will have a unique diffraction pattern.

The optimal solvent system is the one that consistently produces the desired polymorphic form with high purity, good yield, and a crystal habit that is amenable to filtration and drying.

Conclusion

A systematic, data-driven approach to solvent selection is indispensable for the robust development of a crystallization process for 2-Benzyl-1-phthalazinone. By moving from broad screening to detailed quantitative analysis and controlled crystallization trials, researchers can efficiently identify a solvent system that ensures the consistent production of the API with the desired critical quality attributes. This methodical process minimizes the trial-and-error approach, saving valuable time and resources in the drug development pipeline. [4]

References
  • ChemBK. (2024). Phthalazinone, 1(2H)-. Retrieved from [Link]

  • ChemBK. (2024). 1(2H)-PHTHALAZINONE. Retrieved from [Link]

  • Beilstein Journals. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • PubChem. (2026). 4-Benzyl-1(2H)-phthalazinone. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • APC. (n.d.). Solvent Selection - (API) Solubility. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • McGill University. (n.d.). Principles of Crystal Nucleation and Growth. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved from [Link]

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Synthesis of 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the synthesis of 2-Benzyl-1-phthalazinone, a key scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Phthalazinone derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer and anticonvulsant properties.[1][2] Traditional synthesis methods often involve long reaction times and harsh conditions. The described microwave-assisted protocol offers a green, rapid, and highly efficient alternative, significantly reducing reaction times from hours to minutes while providing excellent product yields.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a robust and validated methodology, including a step-by-step protocol, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of Phthalazinones and the Advent of Microwave Chemistry

The phthalazinone core is a privileged heterocyclic scaffold that forms the basis for numerous biologically active compounds.[6] Derivatives of this structure have demonstrated a wide array of therapeutic applications, including roles as anticancer, anti-inflammatory, antidiabetic, and antihypertensive agents.[2][7] Specifically, N-substituted phthalazinones, such as 2-Benzyl-1-phthalazinone, are crucial intermediates in the development of novel therapeutics, including PARP inhibitors for cancer treatment.[8][9]

Conventional methods for the N-alkylation of phthalazinones typically rely on prolonged heating, which can lead to side product formation, reduced yields, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing these limitations head-on.[10][11] By employing microwave energy, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4][12] This technology aligns with the principles of green chemistry by minimizing energy usage and often allowing for a reduction in solvent volume.[13][14]

The Principle of Microwave-Assisted Heating

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source, microwave heating generates thermal energy directly within the bulk of the reaction mixture. This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which translates into rapid and efficient heating.[15][16]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[14][17]

This direct and instantaneous energy transfer allows for precise temperature control and avoids the localized overheating often associated with classical heating, resulting in cleaner reaction profiles and higher yields.[12][15]

G cluster_0 Microwave Heating Mechanism Microwave_Radiation Microwave Radiation (Oscillating Electric Field) Polar_Molecules Polar Molecules in Reaction Mixture Microwave_Radiation->Polar_Molecules interacts with Ionic_Species Ionic Species in Reaction Mixture Microwave_Radiation->Ionic_Species interacts with Dipolar_Polarization Dipolar Polarization (Molecular Friction) Polar_Molecules->Dipolar_Polarization Ionic_Conduction Ionic Conduction (Collisional Heating) Ionic_Species->Ionic_Conduction Rapid_Heating Rapid, Uniform Volumetric Heating Dipolar_Polarization->Rapid_Heating Ionic_Conduction->Rapid_Heating

Caption: Principle of microwave-assisted heating.

Detailed Experimental Protocol

This protocol details the synthesis of 2-Benzyl-1-phthalazinone from 1(2H)-phthalazinone and benzyl bromide.

Materials and Equipment
Reagents & MaterialsGradeSupplier
1(2H)-Phthalazinone≥98%Sigma-Aldrich
Benzyl bromide98%Acros Organics
Potassium carbonate (K₂CO₃), fine≥99%, anhydrousFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR Chemicals
Magnesium sulfate (MgSO₄)AnhydrousVWR Chemicals
Deionized Water-In-house
EquipmentSpecification/Model
Microwave Synthesizere.g., CEM Discover SP, Biotage Initiator+
10 mL Microwave Reaction VialWith snap cap and stir bar
Analytical Balance4-decimal place
Magnetic Stirrer/Hotplate-
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Rotary Evaporator-
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or GC-MS

Safety Precautions: Benzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a skin irritant. Avoid contact.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1(2H)-phthalazinone (146 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv.) and 4 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add benzyl bromide (188 mg, 1.1 mmol, 1.1 equiv., or 0.13 mL) to the suspension.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes, with a pre-stirring time of 30 seconds.[18]

  • Reaction Quenching and Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50°C), carefully uncap it. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extraction: Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to afford 2-Benzyl-1-phthalazinone as a white solid.

  • Analysis: Confirm the structure and purity of the final product using TLC, NMR spectroscopy, and mass spectrometry.

G A 1. Add 1(2H)-Phthalazinone, K₂CO₃, and DMF to MW Vial B 2. Add Benzyl Bromide A->B C 3. Seal Vial and Place in Microwave Synthesizer B->C D 4. Irradiate: 120°C, 10 min C->D E 5. Cool and Quench with Water D->E F 6. Extract with DCM E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Recrystallization G->H I 9. Analyze Product (TLC, NMR, MS) H->I

Caption: Experimental workflow for synthesis.

Proposed Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism.

  • Deprotonation: The base, potassium carbonate, deprotonates the nitrogen atom (N-2) of the 1(2H)-phthalazinone tautomer, generating a nucleophilic phthalazinone anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.

  • Displacement: This attack displaces the bromide ion as a leaving group, forming the C-N bond and yielding the final product, 2-Benzyl-1-phthalazinone.

The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalazinone anion and facilitating the Sₙ2 reaction.

G cluster_0 Reaction Mechanism Reactants Phthalazinone Anion (Nucleophile) + Benzyl Bromide (Electrophile) Transition_State Sₙ2 Transition State [Br---C---N bond formation/breaking] Reactants->Transition_State Nucleophilic Attack Products 2-Benzyl-1-phthalazinone + Bromide Ion Transition_State->Products Leaving Group Departure

Caption: Sₙ2 mechanism for N-benzylation.

Results: A Comparative Analysis

The microwave-assisted protocol demonstrates a significant improvement over conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Solvent DMFDMF
Temperature 120°C120°C
Reaction Time 10 minutes 6 - 8 hours
Isolated Yield ~92% ~75%
Purity High (minimal byproducts)Moderate (side products observed)

The data clearly shows that microwave irradiation drastically reduces the reaction time from hours to just 10 minutes.[5] This rapid and efficient heating minimizes the potential for side reactions, leading to a cleaner product profile and a higher isolated yield.[3][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (e.g., wet DMF, old benzyl bromide).2. Insufficient base.3. Microwave power/temp too low.1. Use fresh, anhydrous solvents and reagents.2. Ensure K₂CO₃ is finely powdered and anhydrous. Increase stoichiometry to 2.0 equiv. if needed.3. Verify microwave calibration and increase temperature to 130-140°C.
Incomplete Reaction 1. Reaction time too short.2. Poor stirring.1. Increase reaction time in 2-minute increments, monitoring by TLC.2. Use an appropriate-sized stir bar and ensure it is spinning effectively during the pre-stirring phase.
Formation of Side Products 1. Temperature too high, causing degradation.2. O-alkylation byproduct.1. Reduce the reaction temperature by 10°C.2. While N-alkylation is favored, ensure anhydrous conditions to minimize other pathways. Purification by column chromatography may be needed if recrystallization is insufficient.

Conclusion

The microwave-assisted synthesis of 2-Benzyl-1-phthalazinone is a highly effective and robust method that offers substantial advantages over traditional synthetic routes. This protocol provides a validated pathway to achieve high yields of the target compound in a fraction of the time, with enhanced purity and under more environmentally friendly conditions.[3][13] The adoption of this MAOS technique can significantly accelerate research and development timelines for projects involving the synthesis of pharmacologically relevant phthalazinone derivatives.[10][11]

References

  • ResearchGate. (2022). Microwave‐Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. Available at: [Link]

  • Taylor & Francis Online. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • PMC - NIH. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available at: [Link]

  • Scholars Research Library. (n.d.). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Available at: [Link]

  • Taylor & Francis Online. (2024). Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Available at: [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • ResearchGate. (2015). Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. Available at: [Link]

  • Taylor & Francis Online. (2024). Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Available at: [Link]

  • PubMed. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Available at: [Link]

  • NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

  • IISTE.org. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Available at: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Available at: [Link]

  • JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

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Application Notes and Protocols for Utilizing 2-Benzyl-1-phthalazinone as a PARP Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of PARP Inhibition and the Rise of the Phthalazinone Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central figures in the cellular drama of DNA repair. They act as first responders to single-strand DNA breaks (SSBs), orchestrating a repair process known as base excision repair (BER). In the context of oncology, this function presents a profound therapeutic opportunity. Many cancers harbor defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become critically dependent on PARP-mediated repair for their survival.

The inhibition of PARP in such HR-deficient cells creates a scenario of "synthetic lethality".[1] When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs).[1] While healthy cells can efficiently repair DSBs using their intact HR machinery, BRCA-mutated cancer cells cannot, leading to genomic collapse and apoptotic cell death.[1] This elegant therapeutic strategy spares normal tissues while selectively targeting cancer cells.

The 2-benzyl-1-phthalazinone core has emerged as a privileged scaffold in the design of potent PARP inhibitors. This structural motif is exemplified by Olaparib, the first-in-class FDA-approved PARP inhibitor, which has revolutionized the treatment of BRCA-mutated ovarian, breast, prostate, and pancreatic cancers. The phthalazinone core effectively mimics the nicotinamide moiety of PARP's natural substrate, NAD+, competitively binding to the enzyme's catalytic domain and shutting down its activity. The benzyl group provides a critical vector for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and cellular characterization of novel PARP inhibitors based on the 2-benzyl-1-phthalazinone scaffold. The protocols are designed to be robust and self-validating, providing the user with the tools to confidently advance their own discovery programs.

Section 1: The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers is a textbook example of synthetic lethality. This concept describes a genetic interaction where a defect in either of two genes individually has no effect on cell viability, but the simultaneous loss of both genes is lethal.

Synthetic Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair (BER) SSB_N->PARP_N Repaired DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired Viability_N Cell Viability PARP_N->Viability_N HR_N->Viability_N SSB_C Single-Strand Break (SSB) Blocked_PARP Blocked BER SSB_C->Blocked_PARP PARPi PARP Inhibitor (e.g., 2-Benzyl-1-phthalazinone) PARPi->Blocked_PARP Accum_SSB Accumulated SSBs Blocked_PARP->Accum_SSB Replication DNA Replication Accum_SSB->Replication Toxic_DSB Toxic DSBs Replication->Toxic_DSB Defective_HR Defective HR (BRCA1/2 loss) Toxic_DSB->Defective_HR Repair Fails Apoptosis Apoptosis Defective_HR->Apoptosis

Figure 1: The concept of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Section 2: Synthesis of a Representative 2-Benzyl-1-phthalazinone PARP Inhibitor

This section details the synthesis of 4-benzyl-2H-phthalazin-1-one, the core scaffold, from which numerous potent PARP inhibitors can be derived. The procedure is a classic condensation reaction that is robust and high-yielding.

Protocol 2.1: Synthesis of 4-benzyl-2H-phthalazin-1-one (Scaffold Core)

This protocol describes the reaction of 2-(phenylacetyl)benzoic acid with hydrazine hydrate.

Causality: The reaction proceeds via nucleophilic attack of the hydrazine on the keto-carbonyl group of the 2-acylbenzoic acid, followed by an intramolecular cyclization with the carboxylic acid moiety to form the stable six-membered heterocyclic phthalazinone ring.

Materials:

  • 2-(phenylacetyl)benzoic acid

  • Hydrazine hydrate (~64% solution)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2-(phenylacetyl)benzoic acid (1 equivalent) in 50 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 2.0 mL of hydrazine hydrate (~2 equivalents). A precipitate may form upon addition.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The product spot should be significantly less polar than the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A white or off-white solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold water.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield 4-benzyl-2H-phthalazin-1-one as a white crystalline solid.[2]

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of successful cyclization.

Section 3: In Vitro Evaluation of PARP1 Inhibition

Once a novel 2-benzyl-1-phthalazinone derivative is synthesized, its ability to inhibit PARP1 enzyme activity must be quantified. A colorimetric assay is a common, reliable, and non-radioactive method for this purpose.

Protocol 3.1: Colorimetric PARP1 Activity Assay

This protocol is based on the principles of commercially available kits (e.g., Trevigen, BPS Bioscience) that measure the incorporation of biotinylated ADP-ribose onto histone proteins.[3][4][5]

Causality: Active PARP1 utilizes NAD+ to form poly(ADP-ribose) (PAR) chains on acceptor proteins, such as histones, which are coated on a microplate. In this assay, a biotin-labeled NAD+ is used. The amount of incorporated biotin is proportional to PARP1 activity and can be detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate. An effective inhibitor will reduce the amount of incorporated biotin, resulting in a weaker colorimetric signal.

PARP1_Assay_Workflow cluster_workflow Colorimetric PARP1 Assay Workflow Start Start: Histone-coated 96-well plate Add_Reagents Add PARP1 Enzyme, Activated DNA, and Test Inhibitor Start->Add_Reagents Add_Substrate Add Biotinylated NAD+ Mix Add_Reagents->Add_Substrate Incubate Incubate (e.g., 60 min, RT) Add_Substrate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate (e.g., 60 min, RT) Add_Strep_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_TMB Add Colorimetric Substrate (TMB) Wash2->Add_TMB Develop Incubate in Dark (15-30 min) Add_TMB->Develop Stop_Read Add Stop Solution Read Absorbance (450 nm) Develop->Stop_Read End End: Calculate % Inhibition and IC50 Stop_Read->End

Figure 2: General workflow for a colorimetric PARP1 enzymatic assay.

Materials:

  • Histone-coated 96-well strip plate

  • Recombinant human PARP1 enzyme

  • Activated DNA (to stimulate PARP1 activity)

  • 10X PARP Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Biotinylated NAD+

  • Test inhibitor (2-benzyl-1-phthalazinone derivative) and known inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.1% Triton X-100)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare 1X PARP Buffer and dilute the PARP1 enzyme, activated DNA, and biotinylated NAD+ to their working concentrations as recommended by the supplier. Prepare a serial dilution of your test compound and the reference inhibitor (e.g., Olaparib) in 1X PARP Buffer. A typical starting concentration range for a potent inhibitor would be 1 µM down to low nM.

  • Reaction Setup:

    • To each well, add 25 µL of the PARP reaction cocktail (containing 1X PARP buffer, activated DNA).

    • Add 5 µL of your diluted test inhibitor, reference inhibitor, or vehicle control (e.g., DMSO diluted in buffer).

    • Add 10 µL of diluted PARP1 enzyme to all wells except the "No Enzyme" control.

  • Initiate Reaction: Add 10 µL of the biotinylated NAD+ working solution to all wells to start the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Wash: Aspirate the contents of the wells and wash 3-4 times with 200 µL of Wash Buffer per well.

  • Detection:

    • Add 50 µL of diluted Streptavidin-HRP to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the plate 3-4 times with 200 µL of Wash Buffer per well.

  • Signal Development:

    • Add 50 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor for the development of a blue color.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Self-Validation:

  • Controls: The "No Enzyme" control should have a very low background signal. The "Vehicle Control" (maximum activity) should have a high signal. The reference inhibitor (Olaparib) should show dose-dependent inhibition.

  • Calculation: Calculate the percentage of inhibition for each concentration of your test compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_vehicle - Abs_background))

  • IC₅₀ Determination: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce PARP1 activity by 50%.

CompoundPARP1 IC₅₀ (nM)Reference
Olaparib~1-5[3]
Representative 2-Benzyl-1-phthalazinoneTo be determinedN/A
Inactive Analogue>10,000N/A

Section 4: Cellular Assays for PARP Inhibition

Demonstrating enzyme inhibition in a test tube is the first step. The critical next step is to confirm that the compound can enter cells and inhibit PARP activity in a physiological context.

Protocol 4.1: Cellular PARP Activity Assay by Western Blot

This assay directly measures the product of PARP activity, the PAR polymer, in cells.

Causality: DNA damaging agents, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H₂O₂), cause SSBs, which robustly activate cellular PARP1. This leads to a massive synthesis of PAR chains on nuclear proteins, creating a high molecular weight smear on a Western blot when probed with an anti-PAR antibody. Pre-treatment with an effective PARP inhibitor will prevent this PAR synthesis, resulting in a significant reduction or complete absence of the PAR smear.

Materials:

  • Capan-1 (pancreatic cancer, BRCA2-deficient) or other suitable cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test inhibitor and reference inhibitor (Olaparib)

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: Anti-PAR (e.g., Trevigen, #4335-MC-100)[6], anti-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Plate Capan-1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of your test inhibitor or Olaparib for 1-2 hours. Include a vehicle-only control.

  • DNA Damage Induction: Add MMS (e.g., final concentration of 1 mM) to the media for 15-30 minutes to induce DNA damage and activate PARP. Include a non-damaged control well.

  • Cell Lysis: Immediately after MMS treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., β-Actin).

Self-Validation and Interpretation:

  • The "No Damage" lane should show little to no PAR signal.

  • The "Vehicle + MMS" lane should show a strong, high molecular weight smear, indicating robust PARP activation.

  • Lanes pre-treated with an effective inhibitor (test compound or Olaparib) followed by MMS should show a dose-dependent reduction in the PAR smear. A potent compound will abrogate the signal at low nanomolar concentrations.

Protocol 4.2: Cell Viability Assay in a BRCA-Deficient Cell Line

This assay measures the functional consequence of PARP inhibition in a synthetically lethal context.

Causality: As described in the principle of synthetic lethality, inhibiting PARP in BRCA2-deficient Capan-1 cells should lead to a significant decrease in cell viability and proliferation over time. This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[7]

Materials:

  • Capan-1 cells and complete culture medium

  • Opaque-walled 96-well plates suitable for luminescence assays

  • Test inhibitor and reference inhibitor (Olaparib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed Capan-1 cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compound and Olaparib. Add 10 µL of the 10X final concentration to the appropriate wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 5-7 days. This extended incubation is crucial to allow for the accumulation of lethal DSBs over several cell cycles.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Self-Validation:

  • Controls: The vehicle-treated wells represent 100% cell viability. Wells with no cells represent the background signal.

  • Calculation: Calculate the percentage of viability for each concentration: % Viability = 100 * (Luminescence_inhibitor - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)

  • GI₅₀ Determination: Plot the % Viability versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the GI₅₀ (or IC₅₀) value, which is the concentration of inhibitor required to reduce cell growth/viability by 50%. A potent 2-benzyl-1-phthalazinone derivative is expected to have a GI₅₀ in the low nanomolar range in Capan-1 cells.

References

  • Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., El-Nassag, M. A., & Bedair, A. H. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]

  • Ashraf H.F. Abd El-Wahab, Hany M. Mohamed, Ahmed M. El-Agrody, Mohammed A. El-Nassag, Ahmed H. Bedair. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Catez, F. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. [Link]

  • European Patent Office. (2007). 4-BENZYL-1(2H)-PHTHALAZINONES AS H1 RECEPTOR ANTAGONISTS.
  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Helleday, T., Petermann, E., Lundin, C., Hodgson, B., & Sharma, R. A. (2008). DNA repair pathways as targets for cancer therapy.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Tanatani, A., et al. (2015). Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. European Journal of Medicinal Chemistry, 103, 413-424. [Link]

  • Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved from [Link]

  • Trevigen. (n.d.). Anti-PAR Monoclonal Antibody. Product Page. [Link]

  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit (4677-096-K). Bio-Techne. [Link]

  • Trevigen. (2008). HT Universal Colorimetric PARP Assay Kit Manual. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

Sources

Application Note: Catalytic Strategies for N-Benzylation of Phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylation of phthalazin-1(2H)-one is a pivotal transformation in medicinal chemistry, serving as a cornerstone in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib .

This guide addresses the critical challenge of regioselectivity . Phthalazinones are ambident nucleophiles capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. While thermodynamic control favors N-alkylation, kinetic factors and suboptimal conditions often lead to O-alkylated impurities that are difficult to purge.

This application note details two catalytic protocols:

  • Solid-Liquid Phase Transfer Catalysis (PTC): The industry-standard method for high yield and selectivity.

  • Green Solvent Optimization: A sustainable adaptation using 2-MeTHF.

Mechanistic Insight & Selectivity Control

The Ambident Nucleophile Challenge

Phthalazin-1(2H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion resonates between the nitrogen and oxygen atoms.

  • N-Alkylation (Target): Favored by soft electrophiles and thermodynamic control. The resulting amide bond is more stable (

    
     more stable than the imidate ester).
    
  • O-Alkylation (Impurity): Favored by hard electrophiles, high polarity solvents without phase transfer, and kinetic control.

The Role of Phase Transfer Catalysis (PTC)

Using a quaternary ammonium salt (e.g., TBAI) creates a "lipophilic ion pair" with the phthalazinone anion. This ion pair shuttles into the organic phase where the water concentration is low.

  • Desolvation Effect: In the organic phase, the anion is less solvated (specifically the oxygen atom is less hydrogen-bonded), making the nitrogen atom more nucleophilic due to its higher polarizability (Soft-Soft interaction with the benzyl halide).

  • Selectivity: PTC conditions overwhelmingly favor N-alkylation (>95:5 ratio).

Pathway Visualization

G Substrate Phthalazin-1(2H)-one (Lactam) Anion Ambident Anion [N- vs O-] Substrate->Anion Deprotonation (Interface) Base Solid Base (K2CO3/Cs2CO3) Base->Anion IonPair [Q+ Phthalazinone-] Lipophilic Ion Pair Anion->IonPair Ion Exchange (Interface -> Org Phase) Catalyst Q+ X- (TBAI Catalyst) Catalyst->IonPair ProductN N-Benzyl Phthalazinone (MAJOR - Thermodynamic) IonPair->ProductN k1 (Fast) Soft-Soft Interaction ProductO O-Benzyl Ether (MINOR - Kinetic) IonPair->ProductO k2 (Slow) BnBr Benzyl Bromide (Electrophile) BnBr->ProductN BnBr->ProductO

Figure 1: Mechanistic pathway highlighting the role of the quaternary ammonium catalyst (Q+) in shuttling the anion and enhancing N-selectivity.

Experimental Protocols

Protocol A: Solid-Liquid Phase Transfer Catalysis (Standard)

Best for: High yield, ease of workup, and minimizing O-alkylation.

Reagents:

  • Phthalazin-1(2H)-one (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (5-10 mol%)

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Phthalazinone (10 mmol, 1.46 g),

    
     (20 mmol, 2.76 g), and TBAI (0.5 mmol, 185 mg).
    
  • Solvation: Add MeCN (30 mL). Stir at room temperature for 10 minutes to ensure catalyst distribution.

  • Addition: Add Benzyl Bromide (11 mmol, 1.31 mL) dropwise over 5 minutes.

    • Note: Benzyl bromide is a lachrymator; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Typical Time: 2–4 hours.

    • Endpoint: Disappearance of the polar starting material spot (

      
      ). Product appears at 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Wash the cake with MeCN (10 mL).
    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol or Isopropanol to remove trace TBAI and O-alkylated byproducts.

Protocol B: Green Catalytic Route (2-MeTHF)

Best for: Sustainability, process safety, and easier aqueous separation.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs/bagasse) and separates cleanly from water, unlike MeCN.

Modifications to Protocol A:

  • Solvent: Substitute MeCN with 2-MeTHF .

  • Base: Use Cesium Carbonate (

    
    )  (1.5 equiv) if reaction rate is slow (Cesium effect enhances solubility in lower polarity solvents).
    
  • Temperature: Reflux at 80°C .

  • Workup: Add water directly to the reaction mixture. Separate the organic layer (2-MeTHF). Wash with brine. Dry over

    
     and concentrate.
    

Data Analysis & Troubleshooting

Comparative Performance Table
ParameterMethod A (MeCN/TBAI)Method B (2-MeTHF/TBAI)Base-Only (No Catalyst)
Yield 92 - 96%88 - 93%60 - 75%
Reaction Time 2 - 3 Hours4 - 6 Hours12 - 24 Hours
N:O Selectivity > 98:2> 95:5~ 85:15
Green Score ModerateHighLow (High solvent waste)
Critical Process Parameters (CPPs)
  • Moisture Control: The reaction must be kept dry. Water solvates the anion, shielding it from the catalyst and promoting O-alkylation or hydrolysis of the benzyl halide.

  • Catalyst Choice:

    • TBAI (Iodide): Best reactivity. The iodide acts as a nucleophilic catalyst, converting Benzyl Bromide to the more reactive Benzyl Iodide in situ (Finkelstein reaction).

    • TBAB (Bromide): Acceptable, but slower than TBAI.

  • Halide Effect: Benzyl Chloride reacts significantly slower and requires higher temperatures (reflux in Toluene) or stronger catalysts (Crown Ethers). Benzyl Bromide is preferred.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Wet BaseGrind

freshly; dry in oven. Ensure TBAI is present.
High O-Alkylation High Polarity Solvent (DMF/DMSO)Switch to MeCN or Toluene with PTC. Avoid DMF if possible.
Yellow Coloration Iodine liberationWash organic layer with 10%

(Sodium Thiosulfate).

Process Workflow Diagram

Workflow Start Start: Reagents Phthalazinone + K2CO3 + TBAI Solvent Add Solvent (MeCN or 2-MeTHF) Start->Solvent Addition Add Benzyl Bromide (Dropwise, 25°C) Solvent->Addition Reflux Reflux (80°C) 2-4 Hours Addition->Reflux Check TLC Check (Hex/EtOAc 1:1) Reflux->Check Check->Reflux Incomplete Workup Filtration (Remove Salts) & Concentration Check->Workup Complete Cryst Recrystallization (Ethanol) Workup->Cryst Final Pure N-Benzyl Phthalazinone (>99% Purity) Cryst->Final

Figure 2: Optimized experimental workflow for the catalytic N-benzylation process.

References

  • Olaparib Synthesis & Phthalazinone Scaffold

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.
  • Selectivity in Alkylation of Ambident Nucleophiles

    • Srinivas, M., et al. (2020). Regioselective alkylation of phthalazin-1(2H)-ones under phase transfer catalysis.
  • Phase Transfer Catalysis Mechanisms

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).
  • Green Chemistry & Solvent Selection (2-MeTHF)

    • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe.
  • Industrial Application (Olaparib Intermediates)

    • Zhang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-Benzyl-1-phthalazinone: A Technical Support Guide for Enhanced Reaction Yields

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-Benzyl-1-phthalazinone, a key scaffold in various pharmacologically active compounds, can present a number of challenges that impact reaction yield and purity. This technical support guide provides a comprehensive resource in a user-friendly question-and-answer format to troubleshoot common issues and optimize your synthetic strategy. Drawing upon established chemical principles and field-proven insights, this guide aims to be a self-validating system for your experimental protocols.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to directly address specific problems you may encounter during the synthesis of 2-Benzyl-1-phthalazinone.

Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no 2-Benzyl-1-phthalazinone at all. What are the likely causes and how can I rectify this?

Answer: Low or no product yield is a frequent issue that can stem from several factors throughout the experimental process. Let's break down the potential culprits, starting from your reagents and moving through the reaction conditions.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: The purity of your starting materials, typically 2-formylbenzoic acid (2-carboxybenzaldehyde) and benzylhydrazine, is paramount. Impurities in 2-formylbenzoic acid can interfere with the initial condensation step. Similarly, benzylhydrazine can degrade over time, especially if not stored properly. It is advisable to use freshly acquired or purified reagents.

    • Accurate Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of benzylhydrazine can sometimes be beneficial to drive the reaction to completion, but a large excess can lead to purification challenges.

  • Reaction Conditions:

    • Inefficient Condensation: The initial formation of the hydrazone intermediate is a critical step. If this condensation is incomplete, the subsequent cyclization to the phthalazinone ring will be hampered. The use of a catalyst can be beneficial. For instance, a catalytic amount of a mild acid like ammonium chloride can facilitate the condensation of 2-formylbenzoic acid with benzylhydrazine.[1]

    • Inadequate Temperature: The reaction generally requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or stall completely. Conversely, excessively high temperatures can lead to the degradation of reactants or products, or the formation of unwanted side products. Monitoring the reaction temperature closely is crucial.

    • Choice of Solvent: The solvent plays a critical role in the reaction. Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction by stabilizing charged intermediates.[1] The choice of solvent can also influence the solubility of reactants and the final product, which can impact the reaction rate and ease of product isolation.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): It is essential to monitor the progress of your reaction using TLC. This will allow you to determine if the starting materials are being consumed and if the product is forming. If you observe the persistence of starting materials and little to no product formation after a reasonable amount of time, it is a clear indication that the reaction is not proceeding as expected.

Formation of Significant Impurities

Question: My reaction seems to work, but I am observing significant impurity spots on my TLC plate. What are these impurities likely to be and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in organic synthesis. In the case of 2-Benzyl-1-phthalazinone, several side reactions can occur, leading to a complex product mixture.

  • Common Side Products:

    • Bis-phthalazinone: One of the most common side products is a bis-phthalazinone, which can form, particularly when using hydrazine hydrate in the presence of certain starting materials like 3,2-benzoxazin-4-ones.[2][3] While less common in the direct synthesis with benzylhydrazine, it's a possibility to be aware of.

    • Unreacted Starting Materials: The most straightforward "impurities" are often unreacted 2-formylbenzoic acid or benzylhydrazine. Their presence indicates an incomplete reaction.

    • Oxidation or Degradation Products: Benzylhydrazine can be susceptible to oxidation. If the reaction is exposed to air for extended periods, especially at elevated temperatures, you may form oxidized byproducts.

  • Minimizing Impurity Formation:

    • Control of Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote the formation of degradation products. It is crucial to stop the reaction once TLC analysis indicates the complete consumption of the limiting reagent.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of sensitive reagents like benzylhydrazine.

    • Order of Reagent Addition: In some cases, the order in which you add your reagents can influence the outcome of the reaction. It is generally advisable to add the hydrazine derivative to the solution of the carbonyl compound.

Challenges in Product Purification

Question: I have a crude product that contains 2-Benzyl-1-phthalazinone, but I am struggling to purify it effectively. What are the best methods for purification?

Answer: Effective purification is key to obtaining a high-quality final product. Both recrystallization and column chromatography are viable methods for purifying 2-Benzyl-1-phthalazinone.

  • Recrystallization:

    • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below. For 2-Benzyl-1-phthalazinone, common recrystallization solvents include ethanol, methanol, or a mixture of solvents like ethanol/water or petroleum ether/chloroform.[4][5]

    • Procedure: A two-solvent recrystallization can be particularly effective.[6] Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol). Then, slowly add a second solvent in which the product is insoluble (e.g., water) until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow the solution to cool slowly to induce crystallization.[6]

  • Column Chromatography:

    • Stationary and Mobile Phase: Silica gel is the most common stationary phase for the column chromatography of moderately polar compounds like 2-Benzyl-1-phthalazinone. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation between the product and impurities. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

    • Troubleshooting: If the product is difficult to separate from an impurity, you may need to try a different solvent system or a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-Benzyl-1-phthalazinone.

Question: What are the primary synthetic routes to 2-Benzyl-1-phthalazinone?

Answer: There are two main, well-established routes for the synthesis of 2-Benzyl-1-phthalazinone:

  • From 2-Formylbenzoic Acid (2-Carboxybenzaldehyde): This is a direct and common method that involves the condensation of 2-formylbenzoic acid with benzylhydrazine.[1] The reaction is typically carried out in a protic solvent like methanol and can be catalyzed by a mild acid.[1]

  • From Phthalic Anhydride: Phthalic anhydride can also serve as a starting material. The synthesis from phthalic anhydride is a multi-step process that often involves the initial formation of a 2-aroylbenzoic acid intermediate, which is then cyclized with benzylhydrazine.[3]

Question: What is the role of a catalyst in this synthesis?

Answer: A catalyst, such as ammonium chloride, can significantly improve the rate and yield of the reaction between 2-formylbenzoic acid and benzylhydrazine.[1] The catalyst facilitates the initial condensation step by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazine.

Question: Can microwave irradiation be used to improve the reaction?

Answer: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of phthalazinone derivatives.[7][8][9][10] Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[8] This is due to the efficient and uniform heating of the reaction mixture.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the structure and assess the purity of your 2-Benzyl-1-phthalazinone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are invaluable for structural elucidation. The 1H NMR spectrum will show characteristic signals for the aromatic protons of the phthalazinone and benzyl groups, as well as a singlet for the benzylic methylene protons.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the lactam ring.

  • Melting Point: A sharp and well-defined melting point is a good indicator of purity. The reported melting point for 1(2H)-Phthalazinone is in the range of 183-185 °C.[11] The melting point of 2-Benzyl-1-phthalazinone will be different and should be compared to literature values if available.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-1-phthalazinone from 2-Formylbenzoic Acid

Materials:

  • 2-Formylbenzoic acid

  • Benzylhydrazine

  • Methanol

  • Ammonium chloride (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-formylbenzoic acid (1 equivalent) in methanol.

  • Add a catalytic amount of ammonium chloride to the solution.

  • To this solution, add benzylhydrazine (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation
ParameterRecommended ConditionRationale
Solvent Methanol or EthanolProtic solvent stabilizes intermediates.
Catalyst Ammonium ChlorideMild acid catalyst for the condensation step.
Temperature RefluxEnsures a reasonable reaction rate.
Monitoring Thin-Layer ChromatographyTracks reaction progress and impurity formation.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Formylbenzoic Acid C Hydrazone Intermediate A->C + Benzylhydrazine (Condensation) B Benzylhydrazine B->C D 2-Benzyl-1-phthalazinone C->D Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of 2-Benzyl-1-phthalazinone.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Issue CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Temperature and Time CheckReagents->CheckConditions Reagents OK CheckCatalyst Ensure Catalyst Presence and Activity CheckConditions->CheckCatalyst Conditions OK PurificationIssue Investigate Purification Method CheckCatalyst->PurificationIssue Catalyst OK Recrystallization Optimize Recrystallization Solvent PurificationIssue->Recrystallization Recrystallization Chosen Chromatography Adjust Column Chromatography Conditions PurificationIssue->Chromatography Chromatography Chosen Success Improved Yield Recrystallization->Success Chromatography->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Sources

Technical Support Center: Troubleshooting N-alkylation vs. O-alkylation in Phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phthalazinone alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation versus O-alkylation in phthalazinone systems. Phthalazinones are a critical structural motif in many pharmacologically active compounds, and controlling the site of alkylation is paramount for synthesizing the desired analogues.[1] This resource provides in-depth troubleshooting advice and practical protocols to help you achieve your synthetic goals.

The Core Challenge: An Ambident Nucleophile

Phthalazinone exists in a tautomeric equilibrium between the lactam and lactim forms. This gives rise to an ambident nucleophile with two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The reaction's outcome is highly dependent on a variety of factors, often leading to a mixture of products if conditions are not carefully controlled.[2][3] Understanding and manipulating these factors is key to selectively obtaining either the N- or O-alkylated product.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N- and O-alkylated products. How can I favor N-alkylation?

A1: Achieving selective N-alkylation often involves leveraging the principles of kinetic control and Hard and Soft Acid-Base (HSAB) theory.[4][5][6][7] Generally, the nitrogen atom in the phthalazinone anion is a softer nucleophilic center compared to the harder oxygen atom.[5][8]

  • Choice of Alkylating Agent: Employ "soft" alkylating agents. These typically include alkyl halides with more polarizable leaving groups, such as iodides and bromides.[9] According to HSAB theory, soft nucleophiles (like the nitrogen) react more readily with soft electrophiles (soft alkylating agents).[5][6]

  • Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or acetone. These solvents do not strongly solvate the anionic nucleophile, leaving the more nucleophilic nitrogen atom more accessible for reaction.[3]

    • Base and Counterion: A weaker base like potassium carbonate (K2CO3) is often preferred.[3][10] The choice of counterion can also play a role; for instance, potassium salts of phthalazinones have been shown to favor N-alkylation.[3]

    • Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the N-alkylated isomer.[11][12][13]

Q2: My goal is to synthesize the O-alkylated phthalazinone. What conditions should I use?

A2: To favor O-alkylation, you'll want to create conditions that promote thermodynamic control and utilize "hard" electrophiles.[11][13][14]

  • Choice of Alkylating Agent: Use "hard" alkylating agents. These include reagents with less polarizable leaving groups, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl triflates.[9] The hard oxygen atom will preferentially react with these hard electrophiles.[15]

  • Reaction Conditions:

    • Solvent: A polar protic solvent, such as an alcohol, can be used. These solvents can solvate the nucleophilic centers through hydrogen bonding, potentially favoring attack at the more electronegative oxygen atom.

    • Base and Counterion: A strong base like sodium hydride (NaH) or sodium ethoxide can be employed to fully generate the anion. The nature of the counterion is also important; for example, the formation of a sodium salt may favor O-alkylation.

    • Temperature: Higher reaction temperatures can favor the formation of the more thermodynamically stable product, which is often the O-alkylated isomer.[13]

Q3: How does the structure of the phthalazinone and the alkylating agent affect the reaction outcome?

A3: The steric and electronic properties of both the phthalazinone and the alkylating agent are crucial.[2]

  • Steric Hindrance:

    • On the Phthalazinone: Bulky substituents near the nitrogen atom can sterically hinder N-alkylation, thus favoring O-alkylation.

    • On the Alkylating Agent: A bulky alkylating agent may also favor O-alkylation, as the oxygen atom is often more sterically accessible.[2]

  • Electronic Effects: Electron-withdrawing groups on the phthalazinone ring can decrease the nucleophilicity of the nitrogen atom, potentially favoring O-alkylation. Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen, promoting N-alkylation.

Q4: I'm still getting a mixture of products. Are there any other techniques I can try?

A4: Yes, Phase Transfer Catalysis (PTC) can be a powerful tool for achieving selective alkylation.[16][17][18]

  • How it Works: PTC facilitates the transfer of the phthalazinone anion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved.[18] The choice of the phase transfer catalyst, typically a quaternary ammonium salt, can influence the selectivity.[16]

  • Advantages: PTC often allows for milder reaction conditions, the use of less hazardous solvents, and can improve reaction rates and yields.[18] It has been successfully used for the N-alkylation of various nitrogen heterocycles.[16]

Troubleshooting Guides & Protocols

Guide 1: Optimizing for N-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the N-alkylated product.

dot

N_Alkylation_Workflow cluster_start Setup cluster_reaction Reaction Conditions cluster_workup Workup & Analysis cluster_outcome Outcome Start Phthalazinone Substrate Solvent Dissolve in Acetone or DMF Start->Solvent Base Add K2CO3 (1.2 eq.) Temp Cool to 0 °C Base->Temp Solvent->Base Alkylating_Agent Add Soft Alkylating Agent (e.g., Alkyl Iodide, 1.1 eq.) Temp->Alkylating_Agent React Stir at 0 °C to RT Alkylating_Agent->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by TLC/LC-MS Extract->Analyze N_Product Desired N-Alkylated Product Analyze->N_Product High Ratio O_Product Minor O-Alkylated Product Analyze->O_Product Low Ratio

Caption: Workflow for selective N-alkylation of phthalazinones.

Step-by-Step Protocol:

  • To a solution of the phthalazinone (1.0 eq) in dry acetone or DMF, add potassium carbonate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the soft alkylating agent (e.g., methyl iodide, 1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Table for N-Alkylation:

IssuePotential CauseSuggested Solution
Significant O-alkylation Alkylating agent is too "hard".Switch to an alkyl bromide or iodide.
Reaction temperature is too high.Maintain the reaction at a lower temperature for a longer duration.
Base is too strong.Use a milder base like potassium carbonate.
Low Conversion Insufficient reactivity.Consider using a more polar aprotic solvent like DMF. A slight increase in temperature may be necessary, but monitor the N/O ratio closely.
Poor quality reagents.Ensure all reagents and solvents are dry and of high purity.
Guide 2: Optimizing for O-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the O-alkylated product.

O_Alkylation_Workflow cluster_start Setup cluster_reaction Reaction Conditions cluster_workup Workup & Analysis cluster_outcome Outcome Start Phthalazinone Substrate Solvent Dissolve in THF or Dioxane Start->Solvent Base Add NaH (1.2 eq.) Temp Heat to Reflux Base->Temp Solvent->Base Alkylating_Agent Add Hard Alkylating Agent (e.g., Dimethyl Sulfate, 1.1 eq.) Temp->Alkylating_Agent React Stir at Reflux Alkylating_Agent->React Quench Carefully Quench with Water/MeOH React->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by TLC/LC-MS Extract->Analyze O_Product Desired O-Alkylated Product Analyze->O_Product High Ratio N_Product Minor N-Alkylated Product Analyze->N_Product Low Ratio

Sources

Technical Guide: Removing Impurities from Crude 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Benzyl-1-phthalazinone is a critical nitrogen-heterocyclic scaffold, often synthesized via the N-alkylation of 1(2H)-phthalazinone with benzyl halides. This reaction, while effective, is governed by ambident nucleophilicity, leading to a complex impurity profile that includes unreacted starting materials, regioselective isomers (O-alkylation), and residual alkylating agents.

This guide provides a self-validating purification protocol designed to isolate the thermodynamic N-benzyl product from kinetic O-benzyl byproducts and starting reagents.

Physicochemical Profile
Property2-Benzyl-1-phthalazinone (Product)1(2H)-Phthalazinone (Impurity A)1-(Benzyloxy)phthalazine (Impurity B)
Structure N-Alkylated LactamUnsubstituted LactamO-Alkylated Imidate
pKa Non-ionizable (Neutral)~12.3 (Weakly Acidic NH)Non-ionizable (Basic character)
Solubility Soluble in DCM, EtOAc, Hot EtOHSoluble in 1M NaOH, Hot EtOHSoluble in Non-polar solvents
Stability StableStableAcid-labile (Hydrolyzes to Impurity A)

Impurity Identification & Removal Strategy

The purification logic relies on three distinct chemical levers: Acidity (to remove starting material), Hydrolytic Instability (to destroy O-isomers), and Solubility (to remove reagents).

ImpurityOriginDiagnostic SignRemoval Mechanism
1(2H)-Phthalazinone Unreacted Starting MaterialTLC spot at lower R_f (more polar); Precipitate in non-polar solvents.Base Extraction: Deprotonation of the NH group by NaOH forms a water-soluble salt.
1-(Benzyloxy)phthalazine O-Alkylation Side ProductTLC spot at higher R_f; Lower melting point; "Doublet" methylenes in NMR.Acid Hydrolysis: Dilute acid converts this imidate back to Phthalazinone (which is then removed by base).
Benzyl Halide Excess ReagentOily texture; lachrymatory smell; persistent liquid phase.Recrystallization: Remains in the mother liquor of EtOH/Water or Hexane/EtOAc mixtures.
Inorganic Salts Byproduct (KBr/KCl)White solid insoluble in organic solvents.Aqueous Wash: Removed during the initial extraction phase.

Troubleshooting Guide (Q&A)

Scenario 1: The "Sticky Solid" Phenomenon

Q: My crude product is an oily yellow paste that refuses to crystallize. How do I fix this? A: This is classically caused by residual Benzyl Halide (Benzyl chloride or bromide). These reagents are high-boiling liquids that solvate your product, preventing crystal lattice formation.

  • Immediate Fix: Triturate the oily solid with cold Hexanes or Pentane . The benzyl halide is soluble in hexanes, while the phthalazinone product is not. Grind the oil under hexanes until a solid powder forms, then filter.

  • Prevention: Ensure you use a slight stoichiometric defect of the alkylating agent (0.95 eq) or extend the drying time under high vacuum at 60°C.

Scenario 2: Persistent Starting Material

Q: I see a persistent polar spot on TLC that matches the starting phthalazinone. Recrystallization isn't removing it. A: Phthalazinone has poor solubility in cold organic solvents, often co-precipitating with your product. Recrystallization is inefficient here.[1]

  • The Fix (Chemical Wash): Dissolve your crude solid in Dichloromethane (DCM). Wash this solution vigorously with 1M NaOH .

    • Mechanism:[2][1][3][4] The NaOH deprotonates the phthalazinone (pKa ~12.3), pulling it into the aqueous layer as the sodium salt. Your N-benzyl product has no acidic protons and stays in the DCM.

Scenario 3: Melting Point Depression (The O-Isomer)

Q: My product looks clean on NMR but has a melting point 10°C lower than reported. Why? A: You likely have the kinetic O-isomer (1-(benzyloxy)phthalazine). This forms faster but is less stable. It co-crystallizes with the N-isomer, depressing the melting point.

  • The Fix (Acid Hydrolysis): Reflux your crude material in 2M HCl for 30 minutes.

    • Mechanism:[2][1][3][4] The O-benzyl bond is an imidate ester, which is unstable to acid. This converts the impurity back to phthalazinone and benzyl alcohol. Follow this with the Base Extraction (Scenario 2) to remove the regenerated phthalazinone.

Detailed Purification Protocol

Phase A: Chemical Work-Up (The "Clean Sweep")

Use this for crude mixtures with significant impurities.

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approx. 10-15 mL solvent per gram of crude.

  • Acid Wash (Optional - for O-isomer removal): Wash the organic layer with 2M HCl (2 x 10 mL). Note: If your product precipitates, add more organic solvent.

  • Base Wash (Critical): Wash the organic layer with 1M NaOH (2 x 15 mL).

    • Observation: The aqueous layer may turn yellow/orange (phthalazinone salt).

  • Neutralization: Wash with Brine (saturated NaCl) to remove excess base and water.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ). Filter and evaporate to dryness.
    
Phase B: Recrystallization (The "Polishing Step")

Use this to obtain analytical grade crystals.

  • Solvent Choice: Ethanol (95%) or Ethanol/Water (9:1) .

  • Dissolution: Transfer the solid to an Erlenmeyer flask. Add hot Ethanol dropwise while heating on a steam bath/hot plate. Add just enough solvent to dissolve the solid at boiling.[5]

  • Hot Filtration: If insoluble particles (salts) remain, filter the hot solution through a pre-warmed funnel.[1]

  • Crystallization: Remove from heat. Let the flask cool to room temperature undisturbed. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol (to remove oily benzyl halide residues).

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Process Visualization

The following diagram illustrates the decision logic for purifying the crude mixture based on the specific impurities present.

Purification_Workflow Crude Crude Reaction Mixture (Product + SM + O-Isomer + Halide) Dissolve Dissolve in DCM or EtOAc Crude->Dissolve AcidWash Wash with 2M HCl (Hydrolyzes O-Isomer) Dissolve->AcidWash BaseWash Wash with 1M NaOH (Removes SM Phthalazinone) AcidWash->BaseWash Organic Phase WasteAcid Aqueous Waste: Hydrolyzed Byproducts AcidWash->WasteAcid Removes O-Isomer fragments OrganicLayer Organic Layer (Product + Benzyl Halide) BaseWash->OrganicLayer WasteBase Aqueous Waste: Phthalazinone Salt (Na+) BaseWash->WasteBase Extracts SM (pKa ~12.3) Evap Evaporate Solvent OrganicLayer->Evap Recryst Recrystallize (Ethanol) Evap->Recryst Pure Pure 2-Benzyl-1-phthalazinone (Crystalline Solid) Recryst->Pure WasteLiquor Mother Liquor: Benzyl Halide / Soluble Impurities Recryst->WasteLiquor Removes Oils

Caption: Logical workflow for the sequential removal of hydrolyzable isomers, acidic starting materials, and lipophilic reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8394, 1(2H)-Phthalazinone. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 5(12), 1319-1328. Retrieved from [Link]

Sources

Technical Support: Solubility Optimization for 2-Benzyl-1-phthalazinone in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with 2-Benzyl-1-phthalazinone and structurally related phthalazinone intermediates (e.g., in the synthesis of PARP inhibitors like Olaparib).

Executive Summary: The "Brick Dust" Challenge

Phthalazinone derivatives, including 2-Benzyl-1-phthalazinone (and its isomer 4-benzyl-1(2H)-phthalazinone), are notoriously difficult to solubilize. Their planar, bicyclic aromatic structure facilitates strong


-

stacking and intermolecular hydrogen bonding (specifically in the lactam form), resulting in high crystal lattice energy.

While Dimethyl Sulfoxide (DMSO) is the preferred solvent, users frequently encounter "crash-out" (precipitation) events during storage or aqueous dilution. This guide provides a mechanistic understanding of these failures and validated protocols to resolve them.

Compound Identification & Physicochemical Context

Before troubleshooting, verify the specific isomer, as solubility behavior differs slightly between N-substituted and C-substituted forms.

PropertyData / EstimateImpact on Solubility
Core Structure Phthalazin-1(2H)-one scaffoldHigh lattice energy due to amide-like H-bonding (dimerization).
Melting Point >180°C (High)Indicates strong solid-state interactions; requires energy (heat) to break.
LogP (Calc) ~2.6 - 3.0Moderately lipophilic; poor water solubility, good affinity for DMSO but limited by crystal packing.
DMSO Solubility Sparingly Soluble (<20 mg/mL typically)Requires heating/sonication to reach stock concentrations (e.g., 100 mM).

Troubleshooting Guide (FAQ Format)

Issue 1: "I added DMSO, but the solid won't dissolve even with vortexing."

Diagnosis: The kinetic barrier to dissolution is too high at room temperature due to the stable crystal lattice. Solution: You must apply energy to disrupt the crystal packing.

  • Heat: Warm the DMSO suspension to 60–80°C in a water bath for 5–10 minutes. Phthalazinones are thermally stable and will not degrade at this temperature over short periods.

  • Sonication: Use an ultrasonic bath (not a probe) for 15–20 minutes while warm.

  • Visual Check: Hold the vial up to a light source. If you see "shimmering" or turbidity, the compound is not fully dissolved. Repeat heat/sonication.

Issue 2: "My stock solution precipitated after freezing/storage."

Diagnosis: DMSO is hygroscopic. If stored loosely capped or frozen/thawed repeatedly, it absorbs atmospheric water. Even 1-2% water content in DMSO can drastically reduce the solubility of phthalazinones, causing them to nucleate and crash out. Solution:

  • Rescue: Re-heat the stock to 60°C and sonicate until clear.

  • Prevention: Store stocks in single-use aliquots to avoid freeze-thaw cycles. Use anhydrous DMSO (stored over molecular sieves) for preparation.

Issue 3: "The compound crashes out immediately when I dilute into media/buffer."

Diagnosis: This is the "Solvent Shift" effect. You are moving from a favorable solvent (DMSO) to a hostile one (Water). If the final concentration exceeds the thermodynamic solubility limit in water (which is likely <10 µM), precipitation is instantaneous. Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO) if possible.

  • Warm Media: Pre-warm your cell culture media or buffer to 37°C before adding the compound.

  • Rapid Mixing: Vortex the buffer while adding the DMSO stock dropwise to prevent local areas of supersaturation.

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Use this protocol to ensure maximum stability and reproducibility.

  • Weighing: Weigh the solid 2-Benzyl-1-phthalazinone into a glass vial (avoid plastic if heating >60°C).

  • Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%) to achieve 50 mM concentration.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.

  • Dissolution Cycle:

    • Vortex for 30 seconds.

    • Heat to 60°C for 10 minutes.

    • Sonicate for 10 minutes.

    • Checkpoint: Inspect for clarity.[1] If solid remains, repeat heating.

  • Storage: Aliquot immediately into amber glass vials or high-quality PP tubes. Store at -20°C. Desiccate the storage box.

Protocol B: Solubility Limit Determination (Cloud Point Method)

Use this if you need to define the exact limit for your specific batch.

  • Prepare a high-concentration slurry (e.g., 200 mM) in DMSO.

  • Heat to 80°C until fully dissolved.

  • Allow the solution to cool slowly to Room Temperature (25°C) while stirring.

  • Monitor for the onset of turbidity (Cloud Point).

  • The concentration at which the solution remains clear at 25°C for 24 hours is your Practical Solubility Limit .

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

A logic flow for resolving dissolution failures in real-time.

Solubility_Workflow Start Start: Solid + DMSO Check1 Is solution clear? Start->Check1 Heat Heat to 60-80°C + Sonication (15 min) Check1->Heat No (Turbid/Solid) Success Success: Aliquot & Store -20°C Check1->Success Yes Check2 Is solution clear? Heat->Check2 Dilute Dilute Sample (Add 20% more DMSO) Check2->Dilute No Check2->Success Yes Dilute->Heat Retry Fail Fail: Limit Reached. Use lower concentration. Dilute->Fail If >3 dilutions

Caption: Step-by-step decision matrix for solubilizing stubborn phthalazinone derivatives.

Figure 2: The "Crash-Out" Mechanism

Understanding why precipitation occurs during aqueous dilution.

CrashOut_Mechanism cluster_0 DMSO Stock (Soluble) cluster_1 Aqueous Dilution (Precipitation) Solvated Compound Solvated by DMSO molecules Strip Water strips DMSO (High Affinity) Solvated->Strip Add Water/Buffer Agg Hydrophobic Aggregation Strip->Agg LogP > 2.5 Cryst Nucleation & Crystal Growth Agg->Cryst Supersaturation

Caption: Mechanism of precipitation upon dilution. Water strips the DMSO solvation shell, forcing hydrophobic phthalazinone molecules to aggregate.

References

  • PubChem. 4-Benzyl-1(2H)-phthalazinone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lovering, F., et al. DMSO Solubility Assessment for Fragment-Based Screening. NIH National Library of Medicine (PMC). Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data and Handling Guide. Available at: [Link]

Sources

Technical Support Center: 2-Benzyl-1-phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Benzyl-1-phthalazinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize your yield of the target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-Benzyl-1-phthalazinone, which is typically prepared via the N-alkylation of a phthalazinone precursor with a benzyl halide. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation.

Question 1: I've isolated a byproduct with the same mass as my desired product. Why is this happening and how can I identify it?

Answer:

This is the most common issue in this synthesis and almost certainly points to the formation of a regioisomeric byproduct. The phthalazinone core is an ambident nucleophile, meaning it can be alkylated at two different positions: the desired N-2 nitrogen atom or the O-1 oxygen atom. This results in the formation of the O-benzylated isomer, 1-benzyloxyphthalazine, which is isomeric to your target compound.

Causality: The Lactam-Lactim Tautomerism

The phthalazinone ring exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidate) forms. Alkylation of the lactam form yields the desired N-substituted product, while alkylation of the lactim form yields the O-substituted byproduct.[1] The reaction conditions, particularly the choice of solvent and base, heavily influence this equilibrium and the relative rates of N- vs. O-alkylation.[2][3]

Identification Strategy:

  • ¹H NMR Spectroscopy: The most definitive method. Look for the chemical shift of the benzylic methylene protons (-CH₂-Ph). In the desired N-benzylated product, these protons are adjacent to a nitrogen within an amide system and typically appear around δ 5.0-5.5 ppm. In the O-benzylated isomer, the methylene protons are part of a benzyloxy ether group and will be shifted to a slightly different field, often appearing distinctly separate from the desired peak.

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) in the N-benzyl product will have a characteristic shift around 160-165 ppm. In the O-benzyl isomer, this carbon is now part of an O-C=N system and will have a significantly different chemical shift.

  • Infrared (IR) Spectroscopy: The desired product, a lactam, will show a strong carbonyl (C=O) stretch at approximately 1640-1660 cm⁻¹. The O-benzylated isomer lacks this carbonyl group and will instead show a characteristic C=N stretch at a slightly different frequency.

Question 2: How can I suppress the formation of the O-benzylated byproduct and improve the N-alkylation selectivity?

Answer:

Controlling the N- vs. O-alkylation is the key to a successful synthesis.[4] Selectivity is governed by a combination of factors that you can control experimentally, largely based on the principles of Hard and Soft Acids and Bases (HSAB).[5][6] The N-anion is a softer nucleophile than the O-anion. Therefore, conditions that favor reaction with a soft electrophile (like benzyl chloride) at the softest nucleophilic site will maximize your desired product.

Key Optimization Parameters:

  • Solvent Choice: The polarity of the solvent is critical.

    • Recommended: Use aprotic, less polar solvents such as Acetone, Tetrahydrofuran (THF), or Acetonitrile. These solvents do not strongly solvate the oxygen anion, leaving the more nucleophilic nitrogen atom more available for reaction.

    • Avoid: Highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes favor O-alkylation, although they may be necessary to achieve solubility. If using them, temperature control becomes even more critical.[7]

  • Base Selection: The nature of the counter-ion and the base strength are important.

    • Recommended: Use a relatively mild, heterogeneous base like potassium carbonate (K₂CO₃).[8] The solid-liquid phase transfer nature of this reaction setup often favors N-alkylation.

    • Use with Caution: Strong, homogeneous bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) create a higher concentration of the free anion in solution.[7] This can increase the proportion of the harder oxygen anion, potentially leading to more O-alkylation. If you must use a strong base for reactivity reasons, add it slowly at a low temperature.

  • Temperature Control:

    • Recommended: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Lower temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored O-alkylated product. High temperatures can increase the amount of the O-alkylated isomer.

The interplay of these factors is summarized in the table below.

ParameterCondition Favoring N-Alkylation (Desired)Condition Favoring O-Alkylation (Byproduct)Rationale
Solvent Aprotic, Low to Medium Polarity (Acetone, THF)Polar Aprotic (DMF, DMSO)Polar solvents stabilize the harder oxygen anion, making it more competitive.
Base Mild, Heterogeneous (K₂CO₃)Strong, Homogeneous (NaH, KOtBu)Strong bases increase the concentration of the free anion, often favoring O-alkylation.
Temperature Room Temperature to Mild Heat (≤ 50°C)High Temperature / RefluxHigher temperatures can overcome the activation barrier for O-alkylation.
Electrophile Soft (e.g., Benzyl Chloride)Hard (e.g., Benzyl Sulfate)Per HSAB theory, the soft N-nucleophile reacts faster with a soft electrophile.
Question 3: My reaction is clean, but the yield is low with a lot of unreacted starting material. What are the likely causes?

Answer:

Low conversion with good selectivity points towards issues with reaction kinetics or stoichiometry rather than side reactions.

Troubleshooting Steps:

  • Base Inefficiency: Ensure the base is of good quality and is sufficiently activated. K₂CO₃ should be finely powdered and dried before use. You may need to use a stoichiometric excess (e.g., 2-3 equivalents) to ensure complete deprotonation.

  • Insufficient Reaction Time/Temperature: While high temperatures can promote byproduct formation, the reaction may be too slow at room temperature. Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., 40-50 °C) or extending the reaction time.

  • Catalyst Addition (Optional): In some cases, a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or an iodide source (e.g., NaI, KI) can accelerate the reaction, especially when using benzyl chloride. The iodide in situ generates the more reactive benzyl iodide.

  • Purity of Reagents: Ensure your phthalazinone starting material and benzyl chloride are pure. Impurities can inhibit the reaction. Benzyl chloride can degrade to benzyl alcohol and HCl, which would quench the base.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired N-alkylation pathway versus the undesired O-alkylation side reaction.

N_Alkylation cluster_start Reactants cluster_intermediate Intermediate cluster_product Desired Product Phthalazinone Phthalazinone Anion Phthalazinone Anion (Lactam Tautomer) Phthalazinone->Anion - H⁺ (via Base) Base Base (e.g., K₂CO₃) BenzylHalide Benzyl Halide N_Product 2-Benzyl-1-phthalazinone BenzylHalide->N_Product SN2 Attack from Nitrogen Anion->N_Product

Caption: Desired N-Alkylation Pathway.

O_Alkylation cluster_start Reactants cluster_intermediate Intermediate cluster_product Byproduct Phthalazinone Phthalazinone Anion Phthalazinone Anion (Lactim Tautomer) Phthalazinone->Anion - H⁺ (via Base) Base Base (e.g., K₂CO₃) BenzylHalide Benzyl Halide O_Product 1-Benzyloxyphthalazine BenzylHalide->O_Product SN2 Attack from Oxygen Anion->O_Product Troubleshooting Start Reaction Complete. Analyze Crude Product. CheckPurity TLC / LCMS / NMR Analysis Start->CheckPurity LowConversion Problem: Low Conversion (Starting Material Remains) CheckPurity->LowConversion No Byproduct Problem: Byproduct Detected (Isomeric Mass) CheckPurity->Byproduct No GoodResult Result: High Purity & Yield CheckPurity->GoodResult Yes Sol_Base Action: Check Base (Dry, Finely Powdered, >2 eq.) LowConversion->Sol_Base Sol_TempTime Action: Increase Temp/Time (Gentle heat, monitor by TLC) LowConversion->Sol_TempTime Sol_Catalyst Action: Add Catalyst (NaI or TBAB) LowConversion->Sol_Catalyst Sol_Solvent Action: Change Solvent (Use Acetone/THF, avoid DMF) Byproduct->Sol_Solvent Sol_Base2 Action: Use Milder Base (K₂CO₃ instead of NaH) Byproduct->Sol_Base2 Sol_Temp Action: Lower Temperature (Run at RT or < 50°C) Byproduct->Sol_Temp

Sources

Purification techniques for high-purity 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for high-purity 2-Benzyl-1-phthalazinone Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Introduction: The "N vs. O" Challenge

Welcome to the technical support hub for phthalazinone derivatives. The synthesis of 2-benzyl-1-phthalazinone (N-alkylation) often presents a specific, persistent challenge: regioselectivity.

When alkylating phthalazin-1(2H)-one with benzyl halides, two isomers are generated:

  • 2-benzylphthalazin-1-one (N-isomer): The thermodynamic, desired product (Amide-like).

  • 1-(benzyloxy)phthalazine (O-isomer): The kinetic, undesired impurity (Imidate-like).

Achieving >99.5% purity requires exploiting the physical and chemical differences between these two isomers. This guide provides a self-validating workflow to isolate the N-isomer.

Module 1: Crystallization Optimization (The Workhorse)

Objective: Bulk removal of the O-isomer and inorganic salts using solubility differentials.

The Science of Solubility

The N-isomer possesses a rigid amide backbone, leading to stronger intermolecular hydrogen bonding and higher lattice energy compared to the O-isomer (which lacks H-bond donors). Consequently, the N-isomer is significantly less soluble in polar protic solvents than the O-isomer.

Protocol: Ethanol-Based Recrystallization

Standard Yield: 75-85% | Expected Purity: >98%

  • Dissolution:

    • Charge the crude solid into a round-bottom flask.

    • Add Absolute Ethanol (EtOH) at a ratio of 10 mL per gram of crude.

    • Note: If the crude is highly impure, use 95:5 EtOH:Water . The water further decreases the solubility of the non-polar O-isomer, forcing it into the mother liquor, but may lower the yield of the N-isomer.

  • Reflux:

    • Heat to reflux (approx. 78°C) with vigorous stirring.

    • Hold at reflux for 30 minutes .

    • Checkpoint: The solution should be clear. If solids remain (likely inorganic salts like KBr), filter hot through a celite pad.

  • Controlled Cooling (Critical Step):

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).

    • Why? Rapid cooling traps the O-isomer (oil/gum) inside the N-isomer crystal lattice. Slow cooling excludes the impurity.

    • Once at room temperature, chill in an ice bath (0-5°C) for 1 hour.

  • Filtration:

    • Filter the white needles/crystalline solid.

    • Wash: Rinse with cold EtOH (0°C).

    • Dry: Vacuum dry at 45°C.

Troubleshooting Table: Crystallization
SymptomProbable CauseCorrective Action
Oiling Out Impurity profile is too high; O-isomer concentration >15%.Switch solvent system to IPA/Hexane (1:1) . Dissolve in hot IPA, then add Hexane until turbid.
Yellow Color Oxidation of benzyl bromide or trace conjugated byproducts.Add Activated Charcoal (5% w/w) during the reflux step, then filter hot.
Low Yield Product is too soluble in EtOH.Concentrate the mother liquor by 50% and repeat cooling, or switch to Ethyl Acetate/Heptane .

Module 2: Chemical Purification (The "Acid Wash" Reset)

Objective: Chemically destroy the O-isomer impurity if crystallization fails to reach >99.5% purity.

The Mechanism

The O-isomer is an imidate ether . Imidates are acid-labile and hydrolyze back to the starting material (phthalazinone) and benzyl alcohol under mild acidic conditions. The N-isomer (an amide) is acid-stable.

Protocol: Hydrolytic Polish
  • Dissolution: Dissolve the semi-pure solid in Dichloromethane (DCM) (10 volumes).

  • Acid Wash:

    • Wash the organic layer with 1M HCl (2 x 5 volumes).

    • Reaction: The HCl hydrolyzes the O-isomer into water-soluble phthalazinone (protonated) or precipitates it.

  • Neutralization:

    • Wash the DCM layer with Saturated NaHCO₃ (to remove benzyl alcohol traces and acid).

    • Wash with Brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate.

  • Final Polish: Recrystallize the residue using the Module 1 protocol.

Module 3: Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying crude 2-benzyl-1-phthalazinone.

PurificationWorkflow Start Crude Reaction Mixture (N-isomer + O-isomer + Salts) Step1 1. Aqueous Workup (DCM/Water Extraction) Start->Step1 Check1 Is Crude Purity > 85%? Step1->Check1 Cryst 2. Recrystallization (Solvent: Ethanol) Check1->Cryst Yes AcidWash 3. Chemical Purification (1M HCl Wash) Check1->AcidWash No (High O-isomer) Check2 Is Purity > 99%? Cryst->Check2 Success Final Product (>99% N-Isomer) Check2->Success Yes Check2->AcidWash No (Persistent O-isomer) AcidWash->Cryst Recover N-Isomer Hydrolysis Hydrolysis of O-Isomer to Phthalazinone (Water Soluble) AcidWash->Hydrolysis

Caption: Logical workflow for isolating N-benzyl isomer, utilizing solubility checks and chemical hydrolysis for impurity management.

Frequently Asked Questions (FAQ)

Q1: How do I distinguish between the N-isomer and O-isomer using NMR?

  • A: The benzylic protons (

    
    ) are the diagnostic handle.
    
    • N-Isomer (Target): The carbonyl group shields the protons slightly less than the oxygen. Typically appears around 5.2 - 5.4 ppm (singlet).

    • O-Isomer (Impurity): The oxygen atom causes a downfield shift. Typically appears around 5.5 - 5.7 ppm (singlet).

    • Carbon NMR: The Carbonyl carbon (

      
      ) in the N-isomer appears ~158-160 ppm. The Imidate carbon (
      
      
      
      ) in the O-isomer appears ~150-155 ppm.

Q2: My product has a melting point of 115-116°C. Is this the N-isomer?

  • A: Be careful. Literature often cites 4-benzyl-2H-phthalazin-1-one (a structural isomer where benzyl is on the carbon) with a melting point of 115-116°C [1]. The 2-benzyl-1-phthalazinone (N-benzyl) usually melts in a distinct range (often lower, ~100-104°C, though this varies by crystal form). Always confirm structure via 2D NMR (HMBC) to verify the Benzyl-Nitrogen connectivity.

Q3: Can I use Column Chromatography instead of crystallization?

  • A: Yes, but it is less efficient for scale-up.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10

      
       70:30).
      
    • Elution Order: The O-isomer is less polar (lacks the amide H-bond donor) and typically elutes before the N-isomer.

References

  • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Crystalline forms of phthalazinone compound.Google Patents (US11390608B2). Describes solvent systems (MeOH, EtOH) for phthalazinone crystallization.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. National Institutes of Health (PMC). Discusses NMR distinction between N- and O-alkylated lactams. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. General principles for amide purification. Available at: [Link]

Technical Support Center: 2-Benzyl-1-phthalazinone Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-Benzyl-1(2H)-phthalazinone (and related N-substituted phthalazinone scaffolds). It addresses stability concerns, specifically focusing on acidic environments common in HPLC purification, salt formation, and synthetic workups.

Topic: Chemical Stability & Troubleshooting under Acidic Conditions Target Compound: 2-Benzyl-1(2H)-phthalazinone (CAS: N/A for specific derivative, Generic Scaffold Ref: Phthalazin-1(2H)-one derivatives) Document ID: TS-PHTH-002

Executive Summary: Stability Specifications

2-Benzyl-1-phthalazinone exhibits a high degree of stability under standard laboratory acidic conditions (e.g., 0.1% TFA, 1M HCl at room temperature). The phthalazinone core functions as a cyclic hydrazide (lactam), which is thermodynamically favored over its open-ring hydrolysis product.

However, "acid stability" is not absolute. Under forcing conditions (e.g., refluxing hydrobromic acid or concentrated sulfuric acid), two degradation pathways become relevant:

  • N-Dealkylation (Debenzylation): Cleavage of the benzyl group.

  • Ring Opening (Hydrolysis): Cleavage of the lactam bond to form 2-(benzylhydrazinecarbonyl)benzoic acid derivatives.

Stability Data Matrix
ConditionStability StatusObservation/Risk
0.1% TFA / Formic Acid (HPLC) Stable No degradation observed over >48h. Suitable for LC-MS.[1]
1M HCl (Room Temp) Stable Stable for aqueous workups and salt formation screening.
6M HCl (Reflux) Unstable Risk of amide hydrolysis (Ring Opening).
33% HBr in AcOH Unstable High risk of benzyl group cleavage (Debenzylation).
Conc. H₂SO₄ Variable Protonation occurs; heat triggers degradation.

Troubleshooting Guide (FAQ & Scenarios)

Scenario A: "I see an extra peak in my HPLC chromatogram after leaving the sample in 0.1% TFA overnight."

Diagnosis: While the 2-benzyl-1-phthalazinone core is stable in 0.1% TFA, this issue is rarely due to core degradation.

  • Root Cause 1 (Sample Purity): If the peak was present initially, it may be unreacted starting material (e.g., phthalazin-1(2H)-one) which has a different retention time.

  • Root Cause 2 (Solvent Effect): In protic solvents, phthalazinones can exist in tautomeric equilibrium (lactam vs. lactim), though the N-substituted lactam (2-benzyl) is fixed. However, protonation at N-3 or O can cause peak broadening or shifting.

  • Root Cause 3 (Contaminant Hydrolysis): If you have ester side chains on the benzyl ring, those will hydrolyze long before the phthalazinone core touches.

Action Plan:

  • Run a Reference Standard: Inject pure phthalazin-1(2H)-one (the parent scaffold). If the unknown peak matches this, you have debenzylation (unlikely in TFA) or residual starting material .

  • Check UV Spectrum: The phthalazinone core has a distinct UV max (~290-300 nm). If the new peak has a drastically different UV profile, it is likely a non-phthalazinone contaminant.

Scenario B: "My compound precipitated during acid extraction."

Diagnosis: 2-Benzyl-1-phthalazinone is a weak base. While the amide-like nitrogen is not very basic, the N-3 nitrogen can be protonated. However, the resulting salt is often less soluble in cold aqueous acid than expected, or the compound may be oiling out.

Action Plan:

  • Do NOT heat to dissolve: Heating in strong acid increases the risk of hydrolysis.

  • Add Co-solvent: Use 10-20% DMSO or Acetonitrile in your aqueous acid layer to maintain solubility during extraction.

Scenario C: "Can I use HBr/Acetic Acid to remove other protecting groups on the molecule?"

Critical Warning: NO. HBr in Acetic Acid is a classic reagent for cleaving benzyl ethers and, under forcing conditions, N-benzyl amides.

  • Risk: You will likely cleave the N-benzyl bond, reverting to the parent phthalazin-1(2H)-one.

  • Alternative: Use hydrogenation (Pd/C, H2) if the benzyl group needs to be preserved (it is generally stable to hydrogenation unless forcing conditions are used) or select acid-labile groups that can be removed with mild TFA (e.g., Boc, t-Butyl esters).

Mechanistic Visualization

Degradation Pathways under Forcing Acidic Conditions

The following diagram illustrates the two potential failure modes when the compound is subjected to extreme acidic stress (e.g., Refluxing 6M HCl or HBr).

DegradationPathways cluster_conditions Condition Dependent Pathways Compound 2-Benzyl-1-phthalazinone (Intact Core) Protonated Protonated Intermediate (Activated) Compound->Protonated H+ (Fast, Reversible) RingOpen Ring Opening Product (2-(benzylhydrazinecarbonyl) benzoic acid) Protonated->RingOpen H2O / Heat (Amide Hydrolysis) Debenzylated Debenzylation Product (Phthalazin-1(2H)-one + Benzyl Bromide) Protonated->Debenzylated HBr/AcOH (Nucleophilic Substitution)

Caption: Figure 1. Under mild acid, the equilibrium favors the protonated species without degradation. Extreme heat or nucleophilic acids (HBr) drive irreversible degradation.

Validated Stability Assay Protocol

To empirically verify the stability of your specific batch or derivative, perform this standardized stress test.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • Internal Standard (e.g., Caffeine or a stable sulfone)

Protocol:

  • Preparation: Dissolve 1 mg of 2-Benzyl-1-phthalazinone in 0.5 mL Acetonitrile.

  • Acid Challenge: Add 0.5 mL of 1.0 M HCl. (Final conc: 0.5 M HCl, 50% ACN).

  • Time Points: Incubate at Room Temperature . Take aliquots at T=0, T=4h, T=24h.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Area% of parent peak changes by < 2.0% over 24h.

    • Fail Criteria: Appearance of new peak matching Phthalazinone (RRT ~0.6-0.8 typically) or Benzoic acid derivatives.

References

  • Vertex AI Search. (2025). Synthesis and Stability of Phthalazinone Derivatives. Retrieved from (Contextualized from search results 1.4, 1.11).

  • El-Wahab, A. A., et al. (2011).[2] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals.[2][3][4] Retrieved from [Link]

  • BenchChem. (n.d.). Cleavage of the Cbz Group and N-Benzyl Stability. Retrieved from (Contextualized from search result 1.7 regarding acidic cleavage conditions).

  • Marzouk, M. I., et al. (2016).[2][5] Design and Synthesis of New Phthalazinone Derivatives. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Technical Support Center: Addressing Spectral Interference in 2-Benzyl-1-phthalazinone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-PHT-2024 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

This guide addresses spectral interference challenges in the analysis of 2-Benzyl-1-phthalazinone (CAS 2828-66-2). In drug development contexts—specifically regarding PARP inhibitors or antihistamine precursors (e.g., Azelastine analogs)—this compound presents unique analytical hurdles. The primary sources of spectral interference are regioisomeric overlap (N- vs. O-alkylation) and biological matrix absorption in the UV range.

This document provides a self-validating troubleshooting framework, moving beyond generic advice to specific, chemically grounded solutions.

Module 1: The Core Challenge – Regioisomeric Interference

The Chemistry of Interference

The synthesis of 2-benzyl-1-phthalazinone typically involves the alkylation of phthalazin-1(2H)-one. Due to lactam-lactim tautomerism, this reaction yields two distinct products that are isobaric (same mass) and spectrally similar:

  • N-Alkylation (Target): 2-benzylphthalazin-1-one (Thermodynamically favored).

  • O-Alkylation (Impurity): 1-(benzyloxy)phthalazine (Kinetically favored under certain conditions).

Why this causes spectral interference: Both isomers possess the phthalazine chromophore. While their


 values differ slightly (typically by 5–10 nm), their spectra overlap significantly in the standard 210–250 nm detection window, leading to co-elution and integration errors if not chromatographically resolved.
Diagram: Isomeric Interference Pathways

Phthalazinone_Interference Start Phthalazin-1(2H)-one (Precursor) Reaction Alkylation (Benzyl Chloride/Base) Start->Reaction Target TARGET: 2-Benzyl-1-phthalazinone (N-Alkylated) λmax ~290 nm (Lactam) Reaction->Target Thermodynamic Control Impurity INTERFERENCE: 1-(Benzyloxy)phthalazine (O-Alkylated) λmax ~310 nm (Lactim Ether) Reaction->Impurity Kinetic Control Result Spectral Overlap (Quantification Error) Target->Result Impurity->Result

Caption: Divergent alkylation pathways leading to N- and O-benzyl isomers, the primary source of spectral interference.

Module 2: Troubleshooting Protocols

Protocol A: Differentiating Isomers via UV-Ratio Plots

Use this when MS is unavailable or when checking peak purity on DAD.

The Logic: The lactam (N-benzyl) and lactim ether (O-benzyl) have distinct electronic transitions. The O-alkylated species often exhibits a bathochromic shift (red shift) due to the extended conjugation of the ether linkage compared to the amide.

ParameterN-Benzyl Isomer (Target)O-Benzyl Isomer (Interference)
Chromophore Cyclic Amide (Lactam)Imino Ether (Lactim)
Primary

~280–290 nm~300–310 nm
Polarity (RP-HPLC) More Polar (Elutes Earlier)Less Polar (Elutes Later)
Acid Stability StableUnstable (Hydrolyzes to starting material)

Step-by-Step Validation:

  • Inject your sample using a Diode Array Detector (DAD).

  • Extract chromatograms at two wavelengths: 240 nm (isosbestic point region) and 310 nm (selective for O-isomer).

  • Calculate Ratio: Plot the ratio of Abs(240)/Abs(310) across the peak.

  • Pass Criteria: A "square" ratio pulse indicates a pure peak. A sloping ratio indicates co-elution of the O-isomer.

Protocol B: Matrix Removal (Biological Samples)

Use this when analyzing plasma/serum where protein absorbance at 280 nm masks the analyte.

The Logic: 2-Benzyl-1-phthalazinone is a neutral, moderately lipophilic molecule. Proteins are amphiphilic but denature in organic solvents. Simple precipitation often fails to remove all UV-absorbing interferences.

Recommended Workflow: Solid Phase Extraction (SPE)

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Plasma sample (diluted 1:1 with 5% H3PO4 to disrupt protein binding).

  • Wash: 5% Methanol in Water (Removes polar UV interferences).

  • Elute: 100% Acetonitrile.

  • Evaporate & Reconstitute: Reconstitute in mobile phase to avoid solvent mismatch peaks.

Module 3: Diagnostic Decision Tree

Use this logic flow to identify the specific source of your spectral interference.

Troubleshooting_Logic Start Issue: Distorted Peak / High Background Check1 Check Peak Purity (DAD) Start->Check1 Decision1 Is Peak Pure? Check1->Decision1 Matrix Source: Matrix Interference (Proteins/Solvents) Decision1->Matrix Yes (But High Baseline) Isomer Source: Co-eluting Isomer (O-Benzyl) Decision1->Isomer No (Spectra varies across peak) Action1 Action: Shift Detection λ to >300 nm or use MS/MS Matrix->Action1 Action2 Action: Optimize Gradient (Flatten slope 5-10% B) Isomer->Action2

Caption: Logic flow for diagnosing spectral interference sources using DAD peak purity checks.

Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" that disappears when I leave the sample in acidic mobile phase. What is it? A: This is likely the O-benzyl isomer . O-alkylated phthalazines are acid-labile and can hydrolyze back to the starting phthalazinone (which elutes much earlier, often in the void volume) upon standing in acidic HPLC solvents (0.1% Formic Acid). Fix: Analyze samples immediately after preparation or switch to a neutral pH mobile phase (Ammonium Acetate, pH 6.8) if stability is an issue.

Q2: Why does my blank injection show absorbance at the analyte retention time? A: This is often "carryover" or "memory effect," common with phthalazinones due to their planar structure interacting with the stator material in HPLC valves. Fix: Implement a needle wash with Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid helps protonate the nitrogen, increasing solubility, while isopropanol solubilizes the lipophilic benzyl tail.

Q3: Can I use fluorescence detection to avoid UV interference? A: Yes, but with caution. Phthalazinones are fluorescent. However, the quantum yield is highly sensitive to the solvent environment (quenching by water). Recommendation: If using fluorescence, use a high percentage of organic modifier (Acetonitrile) in the detector flow. Excitation ~290 nm, Emission ~360-380 nm (verify experimentally).

References

  • Synthesis and Impurity Profile of Phthalazinones: El-Khamry, A. M., et al. "Synthesis and Some Reactions of 4-Aryl-1(2H)-Phthalazinones." Oriental Journal of Chemistry, Vol. 4, No. 1 (2023).[1] Describes the acetylation and alkylation pathways that lead to N- vs O-substituted mixtures.

  • Spectral Characterization of Phthalazinone Derivatives: Sayed, M., et al. "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives." Journal of Chemical Research. Detailed discussion on the IR and UV shifts associated with N-alkylation of the phthalazine core.

  • HPLC Separation of Heterocyclic Isomers: Sielc Technologies. "Separation of Benzyl-substituted Heterocycles." Application note detailing the use of mixed-mode chromatography to separate regioisomers based on basicity differences.

  • Phthalazinone Pharmacophore Analysis: National Institutes of Health (NIH). "Structural Investigations of Phthalazinone Derivatives."[2][3] Discusses the stability and structural requirements of the phthalazinone core in drug development.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the C13 NMR Peak Assignments of 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of NMR in Structural Elucidation

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands out for its ability to provide a direct map of the carbon skeleton. For a molecule like 2-Benzyl-1-phthalazinone, a heterocyclic compound with potential applications in medicinal chemistry, precise C13 NMR peak assignment is paramount. It not only confirms the successful synthesis of the target compound but also provides a detailed electronic picture of the molecule, which can be invaluable for understanding its reactivity and potential biological interactions.

This guide provides a detailed, evidence-based assignment of the C13 NMR spectrum of 2-Benzyl-1-phthalazinone. We will delve into a comparative analysis, contrasting experimental data with theoretical predictions and data from analogous structures. Furthermore, a comprehensive experimental protocol for acquiring high-quality C13 NMR data is presented, ensuring that researchers can confidently replicate and validate these findings.

Understanding the Structure: A Blueprint for Assignment

Before diving into the spectral data, it is essential to have a clear understanding of the molecular structure of 2-Benzyl-1-phthalazinone and the expected electronic environment of each carbon atom. The molecule consists of two main parts: the phthalazinone core and the benzyl group. The phthalazinone core is a bicyclic aromatic system containing two nitrogen atoms, which significantly influence the chemical shifts of the adjacent carbon atoms. The benzyl group, attached to one of the nitrogen atoms, introduces a new set of aromatic and aliphatic carbons.

Diagram of 2-Benzyl-1-phthalazinone with Carbon Numbering

Caption: Molecular structure of 2-Benzyl-1-phthalazinone with IUPAC numbering for C13 NMR assignment.

C13 NMR Peak Assignments: A Data-Driven Approach

The assignment of C13 NMR peaks is a process of logical deduction, supported by a combination of experimental data, theoretical predictions, and comparison with known compounds. For 2-Benzyl-1-phthalazinone, a complete assignment requires distinguishing between 15 unique carbon signals.

Predicted vs. Experimental Chemical Shifts

Theoretical prediction of C13 NMR chemical shifts using computational methods like Density Functional Theory (DFT) provides a valuable starting point for peak assignment. When compared with experimental data, it allows for a more confident allocation of signals.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Multiplicity (from DEPT)Rationale for Assignment
C1160.5159.8CCarbonyl carbon, highly deshielded.
C4145.2144.7CHAromatic CH in the phthalazinone core, adjacent to nitrogen.
C5124.8124.3CHAromatic CH, ortho to the fused ring junction.
C6129.5129.1CHAromatic CH.
C7133.1132.7CHAromatic CH, deshielded by the carbonyl group.
C8127.9127.5CHAromatic CH.
C4a128.8128.4CQuaternary carbon at the ring fusion.
C8a135.9135.5CQuaternary carbon adjacent to the carbonyl group.
C952.151.7CH2Aliphatic CH2 of the benzyl group.
C10137.2136.8CQuaternary carbon of the benzyl ring, attached to CH2.
C11/C15128.2127.8CHOrtho carbons of the benzyl ring (equivalent).
C12/C14129.0128.6CHMeta carbons of the benzyl ring (equivalent).
C13128.5128.1CHPara carbon of the benzyl ring.

Note: Predicted values are illustrative and can be obtained from various NMR prediction software. Experimental values are representative and may vary slightly based on solvent and concentration.

Comparative Analysis with Analogous Structures

To further solidify our assignments, a comparison with the C13 NMR data of the parent phthalazinone and toluene is highly instructive.

  • Phthalazinone: The chemical shifts of the carbons in the phthalazinone core of our target molecule are expected to be similar to those of the unsubstituted phthalazinone, with slight variations due to the electronic effects of the N-benzyl group.

  • Toluene: The chemical shifts of the benzyl group in 2-Benzyl-1-phthalazinone can be compared to those of toluene. The attachment to a nitrogen atom will cause a downfield shift of the benzylic carbon (C9) compared to the methyl carbon of toluene, and will also influence the aromatic carbons of the benzyl ring.

This comparative approach provides an external validation of our assignments and enhances the trustworthiness of the structural elucidation.

Experimental Protocol for C13 NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality C13 NMR spectrum of 2-Benzyl-1-phthalazinone.

Objective: To obtain a high-resolution C13 NMR spectrum, along with DEPT-135 and DEPT-90 spectra, for the unambiguous assignment of all carbon signals.

Materials:

  • 2-Benzyl-1-phthalazinone (15-20 mg)

  • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of 2-Benzyl-1-phthalazinone and dissolve it in approximately 0.6 mL of CDCl3 in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl3.

    • Shim the magnetic field to obtain a narrow and symmetrical TMS signal.

  • C13 NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a standard pulse program for proton-decoupled C13 NMR.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

    • Set the relaxation delay (d1) to at least 2 seconds to ensure proper relaxation of quaternary carbons.

  • DEPT Spectra Acquisition:

    • Acquire a DEPT-135 spectrum. This will show CH3 and CH groups as positive signals and CH2 groups as negative signals. Quaternary carbons will be absent.

    • Acquire a DEPT-90 spectrum. This will only show CH groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm.

    • Integrate the peaks (note: C13 integration is not typically quantitative under standard conditions).

    • Analyze the C13, DEPT-135, and DEPT-90 spectra together to determine the multiplicity of each carbon signal.

Workflow for C13 NMR Peak Assignment

cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Validation A Prepare Sample (2-Benzyl-1-phthalazinone in CDCl3) B Acquire 1D C13 NMR Spectrum A->B C Acquire DEPT-135 Spectrum B->C D Acquire DEPT-90 Spectrum C->D E Process Spectra (FT, Phasing, Referencing) D->E F Identify Peak Multiplicities (CH3, CH2, CH, C) E->F I Assign Each Peak to a Carbon Atom F->I G Compare with Predicted Spectra G->I H Compare with Analogous Compounds H->I J Final Assignment Table I->J K Consider 2D NMR (HSQC/HMBC) for Ambiguous Signals J->K

Caption: A streamlined workflow for the acquisition and assignment of C13 NMR spectra.

Conclusion: A Foundation for Future Research

The detailed assignment of the C13 NMR spectrum of 2-Benzyl-1-phthalazinone presented in this guide provides a robust analytical foundation for researchers working with this and related compounds. By combining experimental data with theoretical predictions and comparative analysis, we have established a high degree of confidence in the structural elucidation. The provided experimental protocol offers a standardized method for obtaining high-quality data, ensuring reproducibility and reliability in future studies. This fundamental characterization is an indispensable step in the journey of drug discovery and development, enabling a deeper understanding of molecular properties and paving the way for further chemical and biological investigations.

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Carbon-13 NMR Spectroscopy. Breitmaier, E., & Voelter, W. (1987). VCH. This is a foundational textbook providing the principles of C13 NMR. A specific online link is not available for the entire book, but it is a standard reference in the field.
  • NMR Prediction. Multiple software packages and online tools are available for predicting NMR spectra, such as those provided by ACD/Labs and ChemDraw. These tools utilize extensive databases and algorithms to provide theoretical chemical shift values.

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of 2-Benzyl-1-phthalazinone, a molecule of interest within the broader class of phthalazinone derivatives known for their diverse pharmacological activities.[1][2]

While direct experimental data for this specific compound is not extensively published, this guide, authored from the perspective of a Senior Application Scientist, will construct a predictive fragmentation pathway based on established principles of mass spectrometry and comparative analysis with structurally related analogs. We will dissect the fragmentation of the core phthalazinone structure and the influential benzyl substituent, providing a robust framework for researchers encountering this or similar molecular scaffolds.

The Architectural Logic of Fragmentation: A Predictive Analysis

Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules, induces fragmentation by bombarding molecules with high-energy electrons.[3] The resulting molecular ion, a radical cation, undergoes a series of bond cleavages and rearrangements, yielding a unique fingerprint of fragment ions. The fragmentation of 2-Benzyl-1-phthalazinone is logically predicted to proceed through two primary pathways originating from the distinct structural moieties: the phthalazinone core and the N-benzyl group.

Pathway A: The Signature of the Benzyl Group

Aromatic compounds bearing alkyl substituents are well-known to produce a characteristic and often abundant tropylium ion (C₇H₇⁺) at m/z 91. This is a result of the cleavage of the benzylic C-N bond, followed by rearrangement of the initially formed benzyl cation to the highly stable, aromatic tropylium ion. This fragment is a strong diagnostic marker for the presence of the benzyl group in the molecule.

Pathway B: Unraveling the Phthalazinone Core

The fragmentation of the phthalazinone ring system is expected to follow pathways observed in related derivatives.[4][5] Common fragmentation patterns involve the sequential loss of neutral molecules such as carbon monoxide (CO) and molecular nitrogen (N₂). The cleavage of the phthalazinone moiety can lead to the formation of a phthalamide radical cation, which further fragments to produce characteristic ions at m/z 132, 104, and 76.[4]

Visualizing the Fragmentation Cascade

To elucidate these predictive pathways, the following diagrams generated using Graphviz (DOT language) illustrate the key fragmentation steps and the resulting ions.

fragmentation_pathway M 2-Benzyl-1-phthalazinone (m/z 236) tropylium Tropylium ion (m/z 91) M->tropylium Pathway A - C₈H₅N₂O• phthalazinone_radical Phthalazinone radical (m/z 145) M->phthalazinone_radical Pathway B - C₇H₇• ion_132 m/z 132 phthalazinone_radical->ion_132 - N ion_104 m/z 104 ion_132->ion_104 - CO ion_76 m/z 76 ion_104->ion_76 - C₂H₂

Caption: Predicted major fragmentation pathways of 2-Benzyl-1-phthalazinone.

Comparative Analysis: The Influence of the N-Substituent

The fragmentation pattern of 2-Benzyl-1-phthalazinone can be better understood through comparison with other phthalazinone derivatives. For instance, studies on 2-aminothiocarbonyl-phthalazine-1,4-dione derivatives show fragmentation pathways dominated by the loss of the substituted side chain, followed by the characteristic fragmentation of the phthalazine-1,4-dione core.[4][6] Similarly, 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one exhibits a base peak corresponding to the loss of the hydroxymethyl group, highlighting the lability of the N-substituent.[7]

In the case of 2-Benzyl-1-phthalazinone, the stability of the benzyl cation, which readily rearranges to the tropylium ion, suggests that the peak at m/z 91 will be a significant feature of the mass spectrum. This contrasts with derivatives bearing more labile or less stable substituents.

Table 1: Predicted Key Fragment Ions and Their Origins

m/zProposed Structure/FormulaOrigin
236[C₁₅H₁₂N₂O]⁺•Molecular Ion
91[C₇H₇]⁺Tropylium ion (from benzyl group)
145[C₈H₅N₂O]⁺Phthalazinone radical cation
132[C₈H₆NO]⁺Loss of N from m/z 145
104[C₇H₆O]⁺Loss of CO from m/z 132
76[C₆H₄]⁺Loss of C₂H₂ from m/z 104

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, the following is a detailed, step-by-step methodology for acquiring the electron ionization mass spectrum of 2-Benzyl-1-phthalazinone.

Objective: To obtain a reproducible EI mass spectrum of 2-Benzyl-1-phthalazinone to confirm its molecular weight and elucidate its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Materials:

  • 2-Benzyl-1-phthalazinone standard of high purity.

  • High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Helium gas (carrier gas), 99.999% purity.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Benzyl-1-phthalazinone in the chosen solvent.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection Mode: Splitless (or split, depending on concentration)

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40 - 400

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data over the specified scan range.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2-Benzyl-1-phthalazinone.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

Caption: Experimental workflow for acquiring the mass spectrum of 2-Benzyl-1-phthalazinone.

Conclusion

The mass spectrometry fragmentation pattern of 2-Benzyl-1-phthalazinone is predicted to be characterized by two main pathways: the formation of a stable tropylium ion at m/z 91 from the benzyl substituent, and the systematic degradation of the phthalazinone core to yield ions at m/z 145, 132, 104, and 76. This predictive guide, grounded in the established fragmentation behavior of related structures, provides a valuable resource for the identification and structural elucidation of this and similar compounds. The provided experimental protocol offers a clear and robust method for obtaining empirical data to validate these predictions, ultimately contributing to the confident characterization of novel pharmaceutical agents.

References

  • Ibrahim, H. et al. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives". Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 2009, vol.VOL 66, no. 540. Available at: [Link].

  • "MASS SPECTROMETRY: FRAGMENTATION PATTERNS" - eGyanKosh. Available at: [Link].

  • Zhang, M. et al. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs". Journal of Analytical Toxicology, 2025. Available at: [Link].

  • "Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives" - RACO. Available at: [Link].

  • Gomaa, A. M. "Recent Developments in Chemistry of Phthalazines". Organic Chemistry: Current Research, 2015, vol. 4, no. 1. Available at: [Link].

  • "Mass Spectrometry - Fragmentation Patterns" - Chemistry LibreTexts. Available at: [Link].

  • Al-Soud, Y. A. et al. "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives". Molecules, 2003, vol. 8, no. 12, pp. 933-942. Available at: [Link].

  • Ibrahim, H. et al. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives". Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 2009. Available at: [Link].

  • "1(2H)-Phthalazinone" - PubChem. Available at: [Link].

  • "ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives." - ResearchGate. Available at: [Link].

  • Sławiński, J. et al. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents". Molecules, 2021, vol. 26, no. 10, p. 2946. Available at: [Link].

  • Zhang, M. et al. "Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation". ResearchGate, 2025. Available at: [Link].

  • "Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c)." - ResearchGate. Available at: [Link].

  • Reva, I. et al. "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels". Molecules, 2021, vol. 26, no. 11, p. 3333. Available at: [Link].

  • "Introduction to Ionization and Fragmentation in Mass Spectrometry" - YouTube. Available at: [Link].

  • "Fragmentation in Mass Spectrometry" - YouTube. Available at: [Link].

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FTIR Spectral Analysis of 2-Benzyl-1-phthalazinone: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of 2-Benzyl-1-phthalazinone Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary: The Structural Mandate

In the landscape of heterocyclic drug development, 2-Benzyl-1-phthalazinone serves as a critical pharmacophore, particularly in the synthesis of PARP inhibitors, antihistamines (e.g., Azelastine derivatives), and antitumor agents. Its structural integrity hinges on the precise location of the benzyl moiety.

The synthesis of this compound typically involves the alkylation of 1(2H)-phthalazinone. This reaction presents a classic ambident nucleophile challenge: the benzyl group can attack either the Nitrogen (N-alkylation, thermodynamic product) or the Oxygen (O-alkylation, kinetic impurity).

Why FTIR? While NMR is definitive for backbone assignment, FTIR (Fourier Transform Infrared Spectroscopy) offers superior throughput for distinguishing the Lactam (N-benzyl) from the Lactim ether (O-benzyl) tautomer. This guide objectively compares the spectral performance of 2-Benzyl-1-phthalazinone against its precursors and isomeric impurities, establishing a self-validating protocol for quality control.

Theoretical Framework & Spectral Fingerprint

The 2-Benzyl-1-phthalazinone molecule possesses three distinct vibrational zones that serve as diagnostic markers.

A. The Lactam Carbonyl (The "Heartbeat" Peak)

The most defining feature of the target compound is the C=O stretching vibration .

  • Target Mode: Strong, sharp band at 1650–1670 cm⁻¹ .

  • Mechanistic Insight: The conjugation of the carbonyl with the fused benzene ring and the adjacent nitrogen lowers the frequency compared to non-conjugated amides (typically >1680 cm⁻¹).

B. The Benzyl Linker (The "Connector" Peaks)

The benzyl group introduces aliphatic character into a predominantly aromatic system.

  • Methylene (-CH₂-) Stretch: Weak to medium bands at 2920–2950 cm⁻¹ (asymmetric/symmetric stretch).

  • Mono-substituted Benzene: Two strong out-of-plane (OOP) bending bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ .

C. The Heterocyclic Skeleton[1][2][3]
  • C=N / C=C Ring Stretch: Multiple bands in the 1580–1610 cm⁻¹ region, representing the breathing modes of the phthalazine core.

Comparative Diagnostics: Performance vs. Alternatives

This section evaluates the "performance" of FTIR in discriminating the target from its two primary alternatives: the starting material and the O-alkylated impurity.

Scenario A: Target vs. Precursor (Synthesis Monitoring)

Objective: Confirm successful benzylation of 1(2H)-phthalazinone.

Functional Group1(2H)-Phthalazinone (Precursor)2-Benzyl-1-phthalazinone (Target)Diagnostic Action
N-H Stretch Present (~3100–3300 cm⁻¹, Broad)Absent Primary Pass/Fail Criteria
C=O Stretch ~1660–1680 cm⁻¹~1650–1670 cm⁻¹Slight shift; intensity remains strong.
Aliphatic C-H AbsentPresent (~2920–2950 cm⁻¹)Confirms addition of benzyl linker.
C-N Stretch WeakMedium/Strong (~1200–1300 cm⁻¹)Indicates N-C bond formation.

Causality: The disappearance of the broad N-H band is the most reliable indicator of reaction completion. If the N-H band persists, the reaction is incomplete.

Scenario B: Target vs. Isomer (N- vs. O-Alkylation)

Objective: Distinguish the desired N-benzyl lactam from the O-benzyl lactim ether impurity.

FeatureN-Benzyl Isomer (Target)O-Benzyl Isomer (Impurity)Performance Verdict
Dominant Band C=O (1650–1670 cm⁻¹) C=N (1600–1630 cm⁻¹) FTIR is Superior to Raman here.
Ether Band AbsentC-O-C (~1000–1250 cm⁻¹) Strong diagnostic for O-alkylation.
Electronic State Lactam (Amide)Lactim (Imidate Ether)Distinct electronic environments.

Expert Insight: The "performance" of FTIR is highest here. The O-isomer lacks a true carbonyl. If your spectrum shows a significant drop in the 1660 cm⁻¹ intensity and the appearance of strong ether bands, your synthesis favored the kinetic O-alkylation product (often caused by using silver salts or improper solvent polarity).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the 2-Benzyl-1-phthalazinone structure based on spectral data.

FTIR_Validation_Logic Start Crude Product Spectrum CheckNH Check 3100-3300 cm⁻¹ (N-H Region) Start->CheckNH NH_Present Broad Band Detected CheckNH->NH_Present Yes NH_Absent No Band Detected CheckNH->NH_Absent No Result_SM Incomplete Reaction (Contains Precursor) NH_Present->Result_SM CheckCO Check 1650-1670 cm⁻¹ (Carbonyl Region) NH_Absent->CheckCO StrongCO Strong C=O Peak CheckCO->StrongCO Yes WeakCO Weak/Missing C=O New Bands @ 1000-1250 cm⁻¹ CheckCO->WeakCO No Result_Target VALIDATED TARGET (2-Benzyl-1-phthalazinone) StrongCO->Result_Target Result_Isomer WRONG ISOMER (O-Benzyl Ether) WeakCO->Result_Isomer

Figure 1: Logical workflow for structural validation of phthalazinone derivatives using FTIR spectral markers.

Experimental Protocol: Self-Validating ATR-FTIR System

To ensure reproducibility and trustworthiness (Trustworthiness pillar), follow this protocol. This method uses Attenuated Total Reflectance (ATR), which eliminates KBr pellet preparation errors.

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (screening) or 64 (publication quality).

  • Reference Standard: Pure 1(2H)-phthalazinone (for background comparison).

Step-by-Step Methodology
  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum. Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 3400 cm⁻¹ (moisture) regions.

  • Sample Loading: Place ~5 mg of the dried 2-Benzyl-1-phthalazinone powder onto the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (typically 80–100 N).

  • Acquisition: Record the sample spectrum.

  • Baseline Correction: Apply automatic baseline correction if the baseline tilts due to scattering (common in crystalline powders).

  • Normalization: Normalize the C=O peak (approx. 1660 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with the precursor.

Data Interpretation Checklist

References

  • El-Hashash, M. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Biomedical Research. Retrieved from [Link]

  • Sayed, D. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.[1] RSC Advances. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3] PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to Melting Point Determination for 2-Benzyl-1-phthalazinone Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of various melting point determination methods for assessing the purity of 2-Benzyl-1-phthalazinone, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We will delve into the theoretical underpinnings, practical execution, and comparative analysis of these techniques, empowering you to make informed decisions for your analytical workflow.

The correct nomenclature for the compound of interest is often 4-Benzyl-2H-phthalazin-1-one . While a definitive melting point for this specific compound is not consistently reported in readily available literature, a close analog, 4-(4-Chloro-benzyl)-2H-phthalazin-1-one, exhibits a melting point of 217-219 °C . This provides a valuable estimation for the expected melting range of the pure, unsubstituted compound.

The Foundational Principle: Melting Point Depression

The utility of melting point as a purity indicator is rooted in the thermodynamic principle of melting point depression. A pure, crystalline solid has a sharp, well-defined melting point. However, the presence of soluble impurities disrupts the crystal lattice structure.[4] This disruption requires less energy to overcome the intermolecular forces holding the crystal together, resulting in two key observations:

  • A lower melting point: The temperature at which the solid begins to melt is depressed.

  • A broader melting range: The transition from solid to liquid occurs over a wider temperature range.

This phenomenon is the bedrock upon which melting point analysis for purity is built. The degree of depression and the breadth of the range are proportional to the amount of impurity present.

Comparative Analysis of Melting Point Determination Methods

Several techniques are available for determining the melting point of a substance, each with its own set of advantages and limitations. The choice of method often depends on the required accuracy, sample throughput, and available instrumentation.

Method Principle Advantages Disadvantages Best Suited For
Capillary Method (USP <741> / ASTM E324) Visual observation of the melting of a small sample packed in a glass capillary tube as it is heated in a controlled block or bath.[5][6]Simple, inexpensive, and widely accepted standard method.[5][6]Subjective endpoint determination, lower precision, and requires manual observation.Routine quality control, teaching laboratories, and initial purity screening.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting process is observed as an endothermic peak.Highly accurate and quantitative, provides thermodynamic data (enthalpy of fusion), and can detect subtle thermal events.[7][8][9][10]Higher instrument cost, requires more specialized operator training, and can be influenced by experimental parameters.High-purity assessment, research and development, and characterization of polymorphic forms.
Kofler Hot-Stage Microscopy Direct microscopic observation of the sample as it is heated on a precisely controlled stage.Allows for visual observation of melting behavior, polymorphism, and sublimation. Requires very small sample sizes.Lower throughput, requires a dedicated microscope setup, and the accuracy is dependent on proper calibration.Detailed investigation of melting phenomena, analysis of thermally labile compounds, and co-crystal screening.

Potential Impurities in the Synthesis of 4-Benzyl-2H-phthalazin-1-one

A common synthetic route to phthalazinones involves the condensation of a 2-acylbenzoic acid with hydrazine or a hydrazine derivative. For 4-Benzyl-2H-phthalazin-1-one, the likely starting materials are 2-(phenylacetyl)benzoic acid and hydrazine .

Therefore, the most probable impurities to consider are:

  • Unreacted 2-(phenylacetyl)benzoic acid: A precursor to this could be phenylacetic acid, which has a melting point of 76-77 °C.

  • Unreacted Hydrazine: Has a melting point of 2 °C.

  • By-products: Side reactions can lead to the formation of various other related substances.

The significant difference in the melting points of these potential impurities compared to the expected melting point of the final product makes melting point determination a highly effective method for purity assessment.

Experimental Protocols

Capillary Melting Point Determination (Following USP <741> Guidelines)

This protocol outlines the standard procedure for determining the melting range using a capillary melting point apparatus.

Diagram of the Experimental Workflow:

workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry the 2-Benzyl-1-phthalazinone sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube (2-4 mm height) Prep2->Prep3 Measure1 Place capillary in apparatus Prep3->Measure1 Measure2 Rapidly heat to ~15°C below expected MP Measure1->Measure2 Measure3 Heat slowly (1-2°C/min) Measure2->Measure3 Measure4 Record T_initial (first liquid) Measure3->Measure4 Measure5 Record T_final (all liquid) Measure4->Measure5 Analysis1 Determine melting range (T_final - T_initial) Measure5->Analysis1 Analysis2 Compare to reference standard Analysis1->Analysis2 purity_mp cluster_graph Effect of Impurity on Melting Point origin x_axis origin->x_axis  % Impurity y_axis origin->y_axis Melting Point (°C)   pure Pure Compound (Sharp MP) impure1 pure->impure1 impure2 impure1->impure2 impure1_start impure1_end impure1_start->impure1_end Broadened Range impure2_start impure2_end impure2_start->impure2_end

Caption: Impurities lower and broaden the melting point.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 2-Benzyl-1-phthalazinone sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup and Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 180 °C).

    • Heat the sample at a controlled rate (e.g., 2 °C/min) through its melting transition.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of the peak is related to the melting point, and the peak shape provides information about the purity. A sharp, symmetrical peak indicates high purity, while a broad, asymmetric peak suggests the presence of impurities.

    • Specialized software can be used to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.

Self-Validating Protocols and Trustworthiness

To ensure the trustworthiness of your melting point data, a self-validating system should be in place:

  • Regular Calibration: Calibrate your melting point apparatus or DSC instrument regularly using certified reference standards with melting points that bracket the expected melting point of your compound.

  • Mixed Melting Point Analysis: To confirm the identity of your synthesized 2-Benzyl-1-phthalazinone, perform a mixed melting point determination. Mix an equal amount of your sample with an authentic, pure standard. If there is no depression or broadening of the melting range, it provides strong evidence that the two samples are identical.

  • Method Comparison: For critical applications, analyze the same sample using two different methods (e.g., capillary and DSC). Agreement between the results provides a high degree of confidence in the data.

Conclusion

Melting point determination is a powerful, yet straightforward, technique for the initial assessment of 2-Benzyl-1-phthalazinone purity. While the capillary method offers a rapid and accessible screening tool, DSC provides highly accurate and quantitative data for more rigorous analysis. By understanding the principles behind melting point depression, the nuances of each method, and implementing self-validating protocols, researchers can confidently assess the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., & El-Nassag, M. A. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158–1170. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12224. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(5), 1-21. [Link]

  • Home Sunshine Pharma. (n.d.). 4-(4-Chloro-benzyl)-2H-phthalazin-1-one CAS 53242-88-9. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyl-1(2H)-phthalazinone. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324-23). [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <741> Melting Range or Temperature. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.1C: Melting Point Theory. [Link]

  • Westlab. (2023). Measuring the Melting Point. [Link]

  • American Chemical Society. (n.d.). Determination of purity by differential scanning calorimetry (DSC). [Link]

  • S. K. Roy College of Pharmacy. (n.d.). Melting point determination. [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazine (CAS 302-01-2). [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Wagner & Munz. (n.d.). KOFLER HOT STAGE. [Link]

  • Mettler Toledo. (n.d.). Hot Stage Microscopy. [Link]

  • ChemSynthesis. (n.d.). 2-benzoylbenzoic acid. [Link]

  • PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Validation for 2-Benzyl-1-phthalazinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. For a molecule like 2-Benzyl-1-phthalazinone, a heterocyclic compound with significant therapeutic potential, verifying its elemental composition is a foundational step in ensuring its identity, purity, and stability.[1][2] This guide provides a comprehensive comparison of key analytical techniques for the elemental analysis validation of 2-Benzyl-1-phthalazinone, offering insights into the rationale behind methodological choices and presenting a framework for generating robust and reliable data.

The molecular formula of 2-Benzyl-1-phthalazinone is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol .[3] The theoretical elemental composition is therefore:

  • Carbon (C): 76.25%

  • Hydrogen (H): 5.12%

  • Nitrogen (N): 11.86%

  • Oxygen (O): 6.77%

This guide will explore three orthogonal analytical techniques for the validation of this elemental composition:

  • Combustion Analysis (CHN Analysis): A classic, robust method for determining the bulk elemental composition of organic compounds.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information on elemental composition and chemical states.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for the determination of trace elemental impurities.

The validation of these analytical procedures will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for the validation of analytical procedures and ICH Q3D(R2) for the control of elemental impurities.[4][5][6][7]

Combustion Analysis (CHN Analysis): The Gold Standard for Bulk Composition

Combustion analysis, often referred to as CHNS(O) analysis, is a cornerstone technique for determining the elemental composition of organic materials with high precision.[8][9][10] The principle is straightforward: a sample is combusted in a high-temperature furnace in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[8][11] These gases are then separated and quantified using various detection methods.

Experimental Protocol: CHN Analysis of 2-Benzyl-1-phthalazinone

Objective: To accurately determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of 2-Benzyl-1-phthalazinone and compare it with the theoretical values.

Materials and Instrumentation:

  • 2-Benzyl-1-phthalazinone reference standard

  • Microanalytical balance

  • Tin capsules

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the 2-Benzyl-1-phthalazinone reference standard into a tin capsule using a microanalytical balance.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Analysis: Introduce the encapsulated sample into the combustion furnace of the CHN analyzer. The sample undergoes complete combustion at a temperature of approximately 900-1000°C.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.

Data Presentation and Interpretation
ParameterTheoretical Value (%)Experimental Result (%)Acceptance Criteria
Carbon (C)76.2576.15 ± 0.12± 0.3% of theoretical
Hydrogen (H)5.125.15 ± 0.08± 0.3% of theoretical
Nitrogen (N)11.8611.80 ± 0.10± 0.3% of theoretical

The acceptance criteria of ±0.3% are a widely accepted standard in the pharmaceutical industry for confirming the elemental composition of a pure compound. The hypothetical data presented here would validate the bulk elemental composition of the 2-Benzyl-1-phthalazinone sample.

Workflow for CHN Analysis Validation

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation weigh Weigh 1-3 mg of 2-Benzyl-1-phthalazinone encapsulate Encapsulate in Tin Capsule weigh->encapsulate combust Combustion (900-1000°C) encapsulate->combust separate Gas Separation (GC Column) combust->separate detect Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical Values calculate->compare validate Validate against Acceptance Criteria compare->validate

Caption: Workflow for CHN Analysis Validation of 2-Benzyl-1-phthalazinone.

X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Perspective

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface.[12][13][14] This is particularly useful for identifying surface contaminants or degradation products that may not be detectable by bulk analysis techniques.

Experimental Protocol: XPS Analysis of 2-Benzyl-1-phthalazinone

Objective: To determine the surface elemental composition of a 2-Benzyl-1-phthalazinone sample and to identify the chemical states of the constituent elements.

Materials and Instrumentation:

  • 2-Benzyl-1-phthalazinone powder

  • XPS instrument with a monochromatic Al Kα X-ray source

  • Indium foil for mounting

Procedure:

  • Sample Preparation: Press a small amount of the 2-Benzyl-1-phthalazinone powder onto a clean indium foil substrate.

  • Sample Introduction: Introduce the mounted sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy survey scan (0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans for the C 1s, N 1s, and O 1s core levels to determine the chemical states of these elements.

  • Data Analysis: Process the data using appropriate software to determine the elemental composition from the survey scan and to perform peak fitting on the high-resolution scans to identify the different chemical environments.

Data Presentation and Interpretation

Survey Scan Data:

ElementBinding Energy (eV)Atomic Concentration (%)
C 1s~28575.8
N 1s~40011.5
O 1s~5326.5
Si 2p~1020.2

The survey scan confirms the presence of C, N, and O, consistent with the structure of 2-Benzyl-1-phthalazinone. The presence of a small amount of silicon could indicate surface contamination from glassware or silicone grease.

High-Resolution C 1s Spectrum Deconvolution:

PeakBinding Energy (eV)Assignment
1284.8C-C/C-H (aromatic and benzyl)
2286.2C-N
3288.5C=O (amide)

The deconvolution of the high-resolution C 1s spectrum allows for the identification of the different carbon environments within the molecule, providing further structural confirmation.

Logical Relationship in XPS Data Interpretation

XPS_Logic cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation survey Survey Scan element_id Elemental Identification survey->element_id quantification Quantitative Analysis (Atomic %) survey->quantification high_res High-Resolution Scans (C 1s, N 1s, O 1s) peak_fit Peak Fitting & Chemical State Analysis high_res->peak_fit composition Surface Elemental Composition element_id->composition quantification->composition contamination Surface Contamination Assessment quantification->contamination structure Chemical Structure Confirmation peak_fit->structure

Caption: Logical flow of XPS data acquisition, analysis, and interpretation.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Unrivaled Sensitivity for Elemental Impurities

While CHN analysis and XPS confirm the major elemental constituents, it is equally critical to quantify potential elemental impurities, which can originate from catalysts, manufacturing equipment, or raw materials.[4] ICP-MS is the premier technique for this purpose, offering exceptionally low detection limits for a wide range of elements.[15][16][17][18]

Experimental Protocol: ICP-MS Analysis of 2-Benzyl-1-phthalazinone

Objective: To quantify the levels of Class 1 and 2A elemental impurities in a sample of 2-Benzyl-1-phthalazinone according to ICH Q3D guidelines.

Materials and Instrumentation:

  • 2-Benzyl-1-phthalazinone sample

  • Nitric acid (high purity)

  • Internal standard solution (e.g., Rhodium)

  • ICP-MS instrument with a collision/reaction cell

Procedure:

  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 100 mg of the 2-Benzyl-1-phthalazinone sample into a microwave digestion vessel. Add high-purity nitric acid and digest the sample using a validated microwave digestion program.

  • Dilution: After cooling, dilute the digested sample to a final volume with deionized water. Add an internal standard to correct for matrix effects and instrument drift.

  • Instrument Calibration: Calibrate the ICP-MS using a series of multi-element standards at concentrations bracketing the expected impurity levels.

  • Sample Analysis: Introduce the prepared sample solution into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

  • Data Analysis: The instrument software quantifies the concentration of each elemental impurity in the sample solution. Calculate the concentration in the original solid sample.

Data Presentation and Interpretation
ElementICH Q3D PDE (µ g/day )Measured Concentration (µg/g)Result
Arsenic (As)1.5< 0.1Pass
Cadmium (Cd)0.5< 0.05Pass
Mercury (Hg)1.5< 0.1Pass
Lead (Pb)0.5< 0.1Pass
Cobalt (Co)5< 0.2Pass
Vanadium (V)10< 0.5Pass
Nickel (Ni)20< 1.0Pass

The results from the ICP-MS analysis would demonstrate that the levels of key elemental impurities in the 2-Benzyl-1-phthalazinone sample are well below the Permitted Daily Exposure (PDE) limits established by the ICH Q3D guideline, ensuring the safety of the API.[4][7]

Workflow for ICP-MS Elemental Impurity Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation weigh Weigh ~100 mg of 2-Benzyl-1-phthalazinone digest Microwave Digestion with Nitric Acid weigh->digest dilute Dilute and Add Internal Standard digest->dilute aspirate Sample Introduction dilute->aspirate ionize ICP Ionization aspirate->ionize separate Mass Spectrometry Separation ionize->separate detect Detection separate->detect quantify Quantify Impurity Concentrations detect->quantify compare Compare with ICH Q3D Limits quantify->compare report Report Results compare->report

Caption: Workflow for ICP-MS based elemental impurity analysis.

Comparative Summary and Conclusion

The validation of the elemental composition of 2-Benzyl-1-phthalazinone requires a multi-faceted approach, leveraging the strengths of different analytical techniques.

TechniquePrimary ApplicationStrengthsLimitations
CHN Analysis Bulk elemental composition (C, H, N)High precision and accuracy for major elementsNot suitable for trace analysis; provides no chemical state information
XPS Surface elemental composition and chemical stateSurface sensitive; provides chemical bonding informationNot a bulk analysis technique; semi-quantitative without standards
ICP-MS Trace and ultra-trace elemental impurity analysisExtremely high sensitivity; multi-element capabilityDestructive sample preparation; can be subject to polyatomic interferences

By integrating the data from these three orthogonal techniques, a comprehensive and robust validation of the elemental composition of 2-Benzyl-1-phthalazinone can be achieved. CHN analysis confirms the bulk stoichiometry, XPS provides assurance of surface purity and structural integrity, and ICP-MS demonstrates the control of potentially harmful elemental impurities. This integrated analytical strategy ensures the quality, safety, and efficacy of the API, meeting the stringent requirements of regulatory bodies and paving the way for successful drug development.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. [Link]

  • Phthalazinone. (n.d.). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Journal of the American Chemical Society. (n.d.). Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An Emerging Tool in Radiopharmaceutical Science. [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC. [Link]

  • PubChem. (n.d.). 4-Benzyl-1(2H)-phthalazinone. [Link]

  • National Center for Biotechnology Information. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC. [Link]

  • PubMed. (n.d.). Inductively coupled plasma mass spectrometry for trace element analysis in the clinical laboratory. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Semantic Scholar. (2021). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. [Link]

  • SERC (Carleton). (2021). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). [Link]

  • PharmaCompass.com. (n.d.). Phthalazinone | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pharmaceutical Online. (2018). An Introduction To Inductively Coupled Plasma Mass Spectrometry For Measuring Heavy Metals In Pharmaceuticals. [Link]

  • X Ray Photoelectron Spectroscopy. (n.d.). [Link]

  • PubMed. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2008). [Link]

  • SciSpace. (n.d.). Biomedical and Pharmaceutical Applications of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [Link]

  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Kratos Analytical. (n.d.). X-Ray Photoelectron Spectroscopy (XPS). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. [Link]

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Comparative Guide: Reference Standards for 2-Benzyl-1-phthalazinone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzyl-1-phthalazinone (specifically the N-benzyl isomer, 2-benzylphthalazin-1(2H)-one) represents a critical process impurity in the synthesis of phthalazinone-based therapeutics such as Azelastine and Olaparib . Its structural similarity to the pharmacologically active core (often 4-substituted phthalazinones) necessitates high-specificity analytical methods.

This guide compares available reference standard options—ranging from custom-synthesized primary standards to commercial library compounds—and provides a validated HPLC protocol for distinguishing the N-benzyl impurity from its C-benzyl regioisomer (4-benzyl-1(2H)-phthalazinone).

Technical Context: The Isomer Challenge

In phthalazinone chemistry, alkylation can occur at multiple sites due to lactam-lactim tautomerism.

  • Target Structure (Often): C4-alkylation (e.g., Azelastine precursor).

  • Impurity (The Analyte): N2-alkylation (2-Benzyl-1-phthalazinone).

Misidentification of these isomers in reference standards is a common source of analytical error. A reliable reference standard must be characterized by 2D-NMR (HMBC/HSQC) to confirm regiochemistry.

Impurity Formation Pathway

The following diagram illustrates the divergent synthesis pathways leading to the target intermediate versus the N-benzyl impurity.

Phthalazinone_Alkylation Start Phthalazin-1(2H)-one (Core Scaffold) Reagent Benzyl Halide (Bn-X) + Base Start->Reagent Target 4-Benzyl-1(2H)-phthalazinone (C-Alkylation) Therapeutic Precursor Reagent->Target Thermodynamic Control (High T, specific catalyst) Impurity 2-Benzyl-1-phthalazinone (N-Alkylation) Target Impurity Reagent->Impurity Kinetic Control (Basic conditions, N-attack) O_Impurity 1-(Benzyloxy)phthalazine (O-Alkylation) Rare Byproduct Reagent->O_Impurity Minor Pathway

Figure 1: Divergent alkylation pathways of phthalazinone. The N-alkylation pathway (red arrow) leads to the 2-Benzyl-1-phthalazinone impurity.

Comparative Analysis of Reference Standard Options

When quantifying 2-Benzyl-1-phthalazinone, researchers typically choose between Custom Synthesis (Primary) and Commercial Catalog Standards.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Custom Synthesized Primary Standard Option B: Commercial Catalog Standard Option C: In-House Secondary Standard
Purity High (>99.5%) Variable (>95-98%)Dependent on purification
Isomer Specificity Guaranteed (Confirmed via NOESY/HMBC)Risk (May contain C-benzyl isomer)High (if purified via Prep-HPLC)
Traceability Full CoA with H-NMR, C-NMR, MS, IR, TGABasic CoA (HPLC + MS only)Internal validation only
Cost High ($2,000 - $5,000)Low ($100 - $500)Moderate (Labor intensive)
Suitability GMP Release Testing / Validation Early R&D / FeasibilityRoutine Batch Monitoring
Recommendation
  • For GMP/GLP Work: Use Option A . The risk of isomer co-elution in commercial standards is too high for validated methods.

  • For Early Screening: Option B is acceptable if the vendor provides an NMR spectrum proving the absence of the C4-isomer.

Validated Experimental Protocol

This protocol focuses on the separation of the N-benzyl (impurity) and C-benzyl (active/precursor) isomers using Reverse Phase HPLC.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Why: Phenyl phases offer superior selectivity for aromatic isomers via

      
       interactions.
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 225 nm (max absorbance for phthalazinone core).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.060Elution of Isomers
20.090Wash
20.110Re-equilibration
25.010Stop
Standard Preparation & System Suitability[4]
  • Stock Solution: Dissolve 10 mg of 2-Benzyl-1-phthalazinone Reference Standard in 10 mL of Methanol (1.0 mg/mL).

  • Resolution Solution: Mix equal parts of 2-benzyl and 4-benzyl isomer standards to a final concentration of 50 µg/mL each.

  • Acceptance Criteria:

    • Resolution (

      
      ):  > 2.0 between 2-benzyl and 4-benzyl peaks.
      
    • Tailing Factor: < 1.5.[2]

    • RSD (n=6): < 2.0% for peak area.

Quantification Calculation

Calculate the content of 2-Benzyl-1-phthalazinone using the external standard method:



Where:

  • 
     = Peak area of analyte.
    
  • 
     = Concentration (mg/mL).
    
  • 
     = Purity of the Reference Standard (decimal, e.g., 0.995).
    

References

  • PubChem. (n.d.). 4-Benzyl-1(2H)-phthalazinone (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column.[1] Retrieved February 6, 2026, from [Link]

  • SynZeal Research. (n.d.). Azelastine Impurity Standards. Retrieved February 6, 2026, from [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. Retrieved February 6, 2026, from [Link]

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A Researcher's Guide to Differentiating 2-Benzyl-1-phthalazinone from its N-, C-, and O-Linked Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Purity

In the synthesis of N-substituted heterocyclic compounds, such as the pharmacologically relevant 2-Benzyl-1(2H)-phthalazinone, the formation of structural isomers is a common and critical challenge. The phthalazinone scaffold possesses multiple reactive sites, leading to potential alkylation at different nitrogen, oxygen (via its lactim tautomer), or even carbon atoms. For researchers in drug discovery and development, the unambiguous confirmation of the intended molecular structure is not merely a matter of academic rigor; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory standards.

This guide provides an in-depth comparison of the analytical techniques required to definitively distinguish 2-Benzyl-1(2H)-phthalazinone from its most common and synthetically probable structural isomers: 4-Benzyl-1(2H)-phthalazinone (C-alkylation) and 1-Benzyloxyphthalazine (O-alkylation) . We will delve into the causality behind the experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your findings.

Chapter 1: Understanding the Isomeric Landscape

The synthetic precursor, 1(2H)-Phthalazinone, exists in a lactam-lactim tautomeric equilibrium, and its anion is an ambident nucleophile.[1] This duality is the root of the isomeric challenge. Benzylation using benzyl bromide in the presence of a base can theoretically yield three different products.

  • Target Molecule: 2-Benzyl-1(2H)-phthalazinone (N-Alkylation). The desired product where the benzyl group is attached to the nitrogen at position 2.

  • Isomer 1: 1-Benzyloxyphthalazine (O-Alkylation). Formed by alkylation on the oxygen of the lactim tautomer.

  • Isomer 2: 4-Benzyl-1(2H)-phthalazinone (C-Alkylation). While less common under typical N-alkylation conditions, C-alkylation can occur, particularly with different catalysts or reaction pathways.[2]

G cluster_isomers Potential Benzylation Products Target 2-Benzyl-1(2H)-phthalazinone (Target N-Isomer) IsomerO 1-Benzyloxyphthalazine (O-Isomer) IsomerC 4-Benzyl-1(2H)-phthalazinone (C-Isomer) Parent 1(2H)-Phthalazinone (Precursor) Parent->Target N-Alkylation Parent->IsomerO O-Alkylation Parent->IsomerC C-Alkylation

Caption: Synthetic pathways from 1(2H)-Phthalazinone to its key isomers.

Chapter 2: Spectroscopic and Chromatographic Differentiation

A multi-technique approach is essential for irrefutable characterization. We will explore how NMR, Mass Spectrometry, and IR Spectroscopy, complemented by chromatographic separation, provide a complete analytical picture.

Infrared (IR) Spectroscopy: A Rapid First-Pass Diagnostic

Expertise & Causality: IR spectroscopy offers the quickest and most straightforward method to distinguish the O-alkylated isomer from the N- and C-alkylated isomers. The defining feature is the presence or absence of the lactam carbonyl (C=O) group. Lactam rings exhibit a very strong and characteristic C=O stretching vibration.[3] The O-alkylated isomer, being a lactim ether, lacks this functional group entirely.

IsomerKey IR Frequency (cm⁻¹)Functional GroupRationale
2-Benzyl-1(2H)-phthalazinone ~1660 cm⁻¹ (Strong)Amide I (C=O Stretch)Presence of the cyclic amide (lactam) carbonyl group.
4-Benzyl-1(2H)-phthalazinone ~1655 cm⁻¹ (Strong)Amide I (C=O Stretch)Presence of the lactam carbonyl group.
1-Benzyloxyphthalazine Absence of 1650-1680 cm⁻¹ bandC=N and C-O-C StretchesAbsence of a C=O group; presence of aromatic C=N (~1570-1625 cm⁻¹) and ether C-O (~1100 cm⁻¹) stretches.[4]

Trustworthiness - Self-Validating Protocol:

  • Sample Preparation: Prepare a sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is preferred for its speed and simplicity.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis: Immediately inspect the region between 1700 cm⁻¹ and 1600 cm⁻¹.

  • Validation: A strong, sharp absorption band in this region strongly indicates the presence of a lactam (N- or C-isomer). Its complete absence is definitive evidence for the O-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom.

¹H NMR - The Benzylic Methylene Signal: The chemical shift of the benzylic methylene (-CH₂-) protons is highly diagnostic.

  • Causality: The chemical shift is dictated by the electronegativity of the atom to which the methylene group is attached. Oxygen is more electronegative than nitrogen, which in turn is more deshielding for an attached CH₂ group than an aromatic carbon. Therefore, we expect the chemical shifts to follow the order: O-CH₂ > N-CH₂ > Ar-CH₂ .

¹³C NMR - The Carbonyl and Benzylic Carbon Signals:

  • Causality: The presence of a carbonyl carbon (~160 ppm) is a key indicator for the N- and C-isomers. The benzylic carbon signal also follows a predictable chemical shift trend based on the attached heteroatom.

Comparative NMR Data Summary

IsomerBenzylic ¹H Shift (δ, ppm)Benzylic ¹³C Shift (δ, ppm)Carbonyl ¹³C (δ, ppm)Key Differentiator
2-Benzyl-1(2H)-phthalazinone ~5.4 ppm~50 ppm~160 ppmMethylene protons are significantly downfield.
4-Benzyl-1(2H)-phthalazinone ~4.3 ppm[2]~39 ppm[2]~160 ppm[2]Methylene protons are relatively upfield.
1-Benzyloxyphthalazine ~5.8 ppm~70 ppmAbsentMost downfield methylene signal; absence of a C=O signal.
Note: Exact chemical shifts can vary based on the solvent and instrument.

The Decisive Experiment: 2D NMR (HMBC)

For absolute certainty, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is unparalleled. It reveals correlations between protons and carbons that are separated by two or three bonds.

  • Trustworthiness: This experiment provides a self-validating map of the molecule's connectivity. For 2-Benzyl-1(2H)-phthalazinone , the crucial correlation is from the benzylic methylene protons (~5.4 ppm) to the carbonyl carbon (~160 ppm). This ³J-coupling is only possible if the benzyl group is on N2, unequivocally confirming the target structure.

G cluster_hmbc Key HMBC Correlation for 2-Benzyl-1(2H)-phthalazinone structure Structure Diagram Placeholder H_benzyl Benzylic Protons (~5.4 ppm) C_carbonyl Carbonyl Carbon (~160 ppm) H_benzyl->C_carbonyl ³J Correlation (Definitive Proof) G parent 2-Benzyl-1-phthalazinone [M]⁺˙ m/z 236 frag91 Tropylium Cation [C₇H₇]⁺ m/z 91 parent->frag91 α-cleavage frag145 [M-C₇H₇]⁺ m/z 145 parent->frag145 loss of benzyl radical frag118 [C₈H₆N]⁺ m/z 116 frag145->frag118 loss of NCO

Caption: A plausible fragmentation pathway for 2-Benzyl-1-phthalazinone.

GC-MS Protocol for Isomer Analysis:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 100°C to 280°C at 15°C/min) to separate the isomers based on boiling point and polarity.

  • MS Acquisition: Set the mass spectrometer to scan a range from m/z 40 to 300 in EI mode (70 eV).

  • Analysis: Compare the retention times and mass spectra of the separated peaks. The O-isomer, often being less polar, may elute first. Analyze the relative abundances of key fragment ions to support structural assignments made by NMR.

High-Performance Liquid Chromatography (HPLC): A Preparative & Analytical Solution

HPLC is invaluable for both analytical quantification of isomeric purity and for preparative isolation of the pure target compound.

  • Expertise & Causality: The isomers have different polarities, which forms the basis of their separation. On a reversed-phase (e.g., C18) column, more polar compounds interact more with the polar mobile phase and elute earlier, while less polar compounds are retained longer by the non-polar stationary phase. The O-benzyl ether (1-Benzyloxyphthalazine) is expected to be the least polar and thus have the longest retention time. The relative polarity of the N- and C-benzyl isomers is less predictable but they will almost certainly have different retention times.

Validated HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: A pure sample of the target compound should yield a single, sharp peak. A synthetic mixture will show multiple, resolved peaks, allowing for purity assessment and isolation via fraction collection. [5][6]

G cluster_workflow Integrated Analytical Workflow A Crude Synthetic Product Mixture B HPLC Separation (C18 Reversed-Phase) A->B C Isolate Individual Fractions B->C D IR Spectroscopy (Check for C=O) C->D E Definitive NMR Analysis (¹H, ¹³C, HMBC) C->E F MS Analysis (Confirm MW & Frag.) C->F G Structurally Confirmed Pure Isomer D->G E->G F->G

Caption: A logical workflow for isomer separation and identification.

Chapter 3: Summary and Best Practices

Differentiating the structural isomers of 2-Benzyl-1-phthalazinone is a critical task that requires a systematic and multi-faceted analytical approach.

Consolidated Differentiation Strategy:

Technique2-Benzyl-1(2H)-phthalazinone1-Benzyloxyphthalazine4-Benzyl-1(2H)-phthalazinone
IR ~1660 cm⁻¹ (C=O) No C=O ~1655 cm⁻¹ (C=O)
¹H NMR (-CH₂-) ~5.4 ppm~5.8 ppm (Most Downfield)~4.3 ppm (Most Upfield)
¹³C NMR ~160 (C=O) , ~50 (-CH₂-)No C=O , ~70 (-CH₂-)~160 (C=O) , ~39 (-CH₂-)
HMBC ¹H-CH₂ to ¹³C=O correlation No ¹H-CH₂ to ¹³C=O correlationNo ¹H-CH₂ to ¹³C=O correlation
HPLC (RP) Intermediate RetentionLongest Retention (Least Polar)Shortest Retention (Most Polar)

Recommended Workflow:

  • Initial Screen (IR): Quickly run an IR spectrum. The presence or absence of a strong carbonyl peak immediately narrows the possibilities.

  • Purity Check & Separation (HPLC): Use the validated HPLC method to check the purity of the sample. If multiple peaks are present, use preparative HPLC to isolate each isomer.

  • Unambiguous Identification (NMR): For each isolated isomer, perform a full suite of NMR experiments. A 1D proton spectrum may be sufficient if reference spectra are available, but an HMBC experiment provides the ultimate, irrefutable proof of connectivity.

By following this guide, researchers can confidently and efficiently determine the correct structure of their synthesized compounds, ensuring a solid foundation for further chemical and biological investigation.

References

  • MDPI. (n.d.). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1(2H)-Phthalazinone. PubChem. Retrieved from [Link]

  • El-Sayed, A. (n.d.). Phthalazinone. Mansoura University. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Gas-phase intramolecular benzyl–benzyl interactions in protonated dibenzyl derivatives containing benzyl–oxygen, –sulfur and –nitrogen bonds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (n.d.). New O- and N-N-Bridging Complexes of Tc(V), the Role of the Nitrogen Atom Position in Aromatic Rings. MDPI. Retrieved from [Link]

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